5-(Bromomethyl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVQZSQIBPEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436157 | |
| Record name | 5-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131454-80-3 | |
| Record name | 5-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Bromomethyl)quinoxaline: A Comprehensive Technical Guide for Researchers
For immediate release: This document provides an in-depth technical overview of the synthesis and characterization of 5-(bromomethyl)quinoxaline, a key building block in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinoxaline scaffold is a core component of various biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The introduction of a bromomethyl group at the 5-position of the quinoxaline ring system provides a reactive handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of complex molecular architectures and the exploration of new chemical entities.
Synthesis of this compound
The primary synthetic route to this compound involves the radical bromination of 5-methylquinoxaline. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions.
Primary Synthetic Pathway: Radical Bromination of 5-Methylquinoxaline
The synthesis commences with the commercially available 5-methylquinoxaline, which is subjected to bromination using N-bromosuccinimide in a suitable solvent such as acetonitrile. The reaction is typically carried out at an elevated temperature to facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylquinoxaline (1 equivalent) in acetonitrile.
-
Addition of Reagent: Add N-bromosuccinimide (2.3 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Remove insoluble solids by filtration.
-
Wash the filtrate sequentially with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel to afford this compound as a solid.
Characterization of this compound
The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and analytical techniques.
Caption: Characterization workflow for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [1] |
| Physical Form | Solid[1] |
| Purity | Typically ≥95%[1] |
| Storage | Sealed in dry, 2-8 °C[1] |
Spectroscopic Data
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of this compound.
| Ion | m/z (Observed) |
| [M+H]⁺ | 222.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for this compound are not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from related quinoxaline derivatives.
-
¹H NMR:
-
The protons on the quinoxaline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm).
-
The benzylic protons of the bromomethyl group (-CH₂Br) would likely resonate as a singlet in the range of δ 4.5-5.0 ppm.
-
-
¹³C NMR:
-
The carbon atoms of the quinoxaline ring are expected in the range of δ 120-155 ppm.
-
The carbon of the bromomethyl group (-CH₂Br) would likely appear in the range of δ 30-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C=N (in-ring) | 1600-1650 |
| C=C (aromatic) | 1450-1600 |
| C-H (alkane, -CH₂Br) | 2850-2960 |
| C-Br | 500-600 |
Safety Information
This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.[1] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis via the radical bromination of 5-methylquinoxaline is a well-established and efficient method. The characterization of this compound relies on standard analytical techniques, providing a clear profile for its identification and quality control. This guide provides a foundational understanding for researchers working with this important chemical entity.
References
An In-depth Technical Guide to 5-(Bromomethyl)quinoxaline
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 5-(Bromomethyl)quinoxaline. This compound is a key heterocyclic building block, valued for its utility in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its quinoxaline core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. The bromomethyl group at the 5-position serves as a reactive handle for introducing the quinoxaline moiety into larger molecular frameworks.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. While specific experimental data for some properties of this particular derivative are not widely published, the following tables summarize known identifiers and data for closely related compounds to provide a useful reference.
Table 1: Physicochemical and Identification Data
| Property | Value | Source / Notes |
| IUPAC Name | This compound | [1] |
| CAS Number | 131454-80-3 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | The precursor, 5-methylquinoxaline, has a melting point of 20-21°C.[2] |
| Boiling Point | Data not available | The precursor, 5-methylquinoxaline, has a boiling point of 119-121°C at 15 mmHg.[3] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. The parent quinoxaline is soluble in water. |
| Purity | Typically ≥95% | [1] |
| InChI Key | FKAVQZSQIBPEJA-UHFFFAOYSA-N | [1] |
Table 2: Safety and Storage Information
| Category | Information | Source |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Spectroscopic Profile
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | - A singlet for the two benzylic protons of the -CH₂Br group, expected to appear in the range of 4.5-5.0 ppm. - A complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the protons on the quinoxaline ring system. |
| ¹³C NMR | - A signal for the benzylic carbon (-C H₂Br) in the aliphatic region, expected around 30-35 ppm. - Multiple signals in the aromatic region (approx. 125-155 ppm) for the eight carbons of the quinoxaline ring. |
| Mass Spec. (ESI) | - Expected [M+H]⁺ peak at m/z ≈ 222.9 / 224.9, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |
Reactivity and Stability
The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. This group is an excellent electrophile and a good leaving group (Br⁻), making the compound highly susceptible to nucleophilic substitution reactions (Sₙ2) . This reactivity is the cornerstone of its utility as a synthetic intermediate.
Common nucleophiles that react with this compound include:
-
Amines (primary and secondary) to form aminomethyl-quinoxalines.
-
Alcohols and phenols to form ethers.
-
Thiols to form thioethers.
-
Cyanide and azide ions.
-
Carbanions and other carbon nucleophiles for C-C bond formation.
The quinoxaline ring itself is an electron-deficient aromatic system, which makes it generally stable but also susceptible to nucleophilic aromatic substitution under certain conditions, particularly if further activating groups are present. The compound should be stored in a dry, cool environment to prevent degradation, likely through hydrolysis of the bromomethyl group.
References
5-(Bromomethyl)quinoxaline: A Comprehensive Technical Guide
CAS Number: 131454-80-3
This technical guide provides an in-depth overview of 5-(Bromomethyl)quinoxaline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, safety data, a detailed experimental protocol for its synthesis, and its potential biological mechanism of action.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 223.07 g/mol .[1] It is crucial to handle this compound in a well-ventilated area and store it in a dry environment, sealed, at 2-8°C.[1]
| Property | Value | Reference |
| CAS Number | 131454-80-3 | [1] |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety Data
This compound is classified as a hazardous substance. It is associated with skin irritation, serious eye damage, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.
| Hazard Information | Details | Reference |
| Signal Word | Danger | [1] |
| GHS Hazard Pictograms | Corrosion, Exclamation Mark | |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, P501 | [1] |
Experimental Protocols
Synthesis of this compound
A plausible and practical approach for the synthesis of this compound is through the free-radical bromination of 5-methylquinoxaline. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., UV lamp or high-wattage incandescent bulb)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylquinoxaline in anhydrous CCl₄ under an inert atmosphere.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Initiation and Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) while irradiating with a light source to initiate the radical chain reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-methylquinoxaline) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Biological Activity and Potential Mechanism of Action
Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromomethyl group in this compound suggests that it can act as an alkylating agent. This reactivity is due to the good leaving group nature of the bromide ion, which allows the benzylic carbon to be susceptible to nucleophilic attack.
In a biological context, this compound can potentially react with nucleophilic sites on biomacromolecules such as DNA and proteins. Alkylation of DNA can lead to cross-linking, strand breaks, and mutations, ultimately inducing apoptosis in cancer cells. Similarly, the alkylation of key amino acid residues in enzymes can inhibit their function, disrupting critical cellular signaling pathways.
Below is a diagram illustrating the proposed mechanism of action of this compound as a biological alkylating agent.
Caption: Proposed alkylation mechanism of this compound.
This diagram illustrates the potential pathway where this compound enters a cellular environment and reacts with nucleophilic biomolecules. This alkylation event leads to the disruption of normal cellular functions, which can ultimately trigger programmed cell death, or apoptosis. This proposed mechanism highlights its potential as a lead compound in the development of novel therapeutic agents.
References
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 5-(Bromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
Caption: Chemical structure of 5-(Bromomethyl)quinoxaline.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives and standard chemical shift increments.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2, H3 | 8.8 - 9.0 | m | - |
| H6 | 7.9 - 8.1 | d | 7.0 - 8.0 |
| H7 | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H8 | 7.8 - 8.0 | d | 7.0 - 8.0 |
| -CH₂Br | ~4.9 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145.0 |
| C3 | ~144.0 |
| C4a | ~141.0 |
| C5 | ~135.0 |
| C6 | ~130.0 |
| C7 | ~129.0 |
| C8 | ~128.0 |
| C8a | ~140.0 |
| -CH₂Br | ~33.0 |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality NMR spectra of quinoxaline derivatives.
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Commonly used solvents for quinoxaline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Procedure:
-
Weigh the sample accurately and place it in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a quinoxaline derivative.
Caption: General workflow for NMR spectroscopic analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental analysis. Researchers are encouraged to use the provided protocols as a starting point and optimize the parameters for their specific instrumentation and research objectives.
Mass Spectrometry Analysis of 5-(Bromomethyl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(Bromomethyl)quinoxaline, a key intermediate in the synthesis of various biologically active compounds. Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making their structural characterization crucial in drug discovery and development.[1][2] This document outlines a detailed experimental protocol for mass spectrometric analysis, presents predicted fragmentation patterns and corresponding quantitative data, and visualizes the experimental workflow and fragmentation pathways.
Introduction to this compound and Mass Spectrometry
This compound (C9H7BrN2) is a heterocyclic compound with a molecular weight of 223.07 g/mol . Its structure consists of a quinoxaline core with a bromomethyl substituent at the 5-position. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[3][4] For quinoxaline derivatives, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.[5][6][7]
Experimental Protocol: Mass Spectrometry of this compound
The following protocol describes a general procedure for the analysis of this compound using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, which allows for accurate mass measurements.[5][7]
2.1. Sample Preparation
-
Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2.2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass determination.[3]
-
Ionization Mode: Positive ion mode is typically used for quinoxaline derivatives to generate the protonated molecular ion [M+H]⁺.[5][7]
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometry Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow (N₂): 500 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺). Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
Below is a diagram illustrating the general experimental workflow for the mass spectrometry analysis.
Predicted Mass Spectrum and Fragmentation Pattern
Due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br with approximately 1:1 natural abundance), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an isotopic cluster) separated by 2 m/z units.
3.1. Predicted Quantitative Mass Spectral Data
The following table summarizes the predicted major ions and their relative abundances for this compound in a positive ion ESI-MS spectrum.
| m/z (⁷⁹Br / ⁸¹Br) | Predicted Ion Structure | Proposed Fragmentation | Predicted Relative Abundance (%) |
| 224.0 / 226.0 | [C₉H₈BrN₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) | 100 |
| 144.1 | [C₉H₇N₂]⁺ | Loss of HBr | 80 |
| 143.1 | [C₉H₈N₂]⁺ | Loss of Br radical | 60 |
| 117.1 | [C₈H₇N]⁺ | Loss of HBr and HCN | 40 |
| 116.1 | [C₈H₆N]⁺ | Loss of Br radical and HCN | 30 |
3.2. Proposed Fragmentation Pathway
The fragmentation of the protonated molecular ion of this compound is expected to proceed through several key pathways, primarily involving the loss of the bromine atom and subsequent cleavages of the quinoxaline ring. Aromatic systems like quinoxaline are generally stable, so their fragmentation often requires higher energy.[8]
The proposed fragmentation pathway is illustrated in the diagram below.
Description of Fragmentation Steps:
-
Formation of the Protonated Molecular Ion ([M+H]⁺): In the ESI source, the molecule is protonated to form the molecular ion at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This will likely be the base peak.[4]
-
Loss of Hydrogen Bromide (-HBr): A common fragmentation pathway for brominated compounds is the elimination of a neutral hydrogen bromide molecule. This would result in a fragment ion at m/z 144.
-
Loss of a Bromine Radical (-Br•): Cleavage of the C-Br bond can lead to the loss of a bromine radical, forming a cation at m/z 143.
-
Loss of Hydrogen Cyanide (-HCN): The quinoxaline ring can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), a characteristic loss for many nitrogen-containing heterocyclic aromatic compounds.[9] This would lead to fragment ions at m/z 117 (from m/z 144) and m/z 116 (from m/z 143).
Conclusion
The mass spectrometric analysis of this compound provides valuable information for its structural confirmation and characterization. By employing high-resolution mass spectrometry with tandem MS capabilities, it is possible to determine the elemental composition and elucidate the fragmentation pathways. The characteristic isotopic pattern of bromine serves as a key indicator in the identification of bromine-containing fragments. The proposed experimental protocol and fragmentation scheme in this guide offer a solid foundation for researchers working with this and similar quinoxaline derivatives in the field of drug development and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chempap.org [chempap.org]
5-(Bromomethyl)quinoxaline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)quinoxaline is a key heterocyclic intermediate in the synthesis of various biologically active compounds. Its utility in drug discovery and development is significant, yet a thorough understanding of its physicochemical properties is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data for the compound and its close analogs. This document aims to equip researchers with the necessary knowledge to mitigate potential challenges associated with its use, such as poor solubility and degradation. Detailed experimental protocols for solubility and stability assessment are provided, alongside visual workflows to facilitate their implementation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 131454-80-3 | [1] |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Solubility Profile
Aqueous Solubility
Direct dissolution of this compound in neutral aqueous buffers is anticipated to be very low.[2] The solubility is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the nitrogen atoms in the quinoxaline ring.[2]
Organic Solvent Solubility
While specific quantitative data is unavailable, this compound is expected to be soluble in a range of common organic solvents. Based on the properties of similar heterocyclic compounds, the following table provides an estimated solubility profile.
Table 2.1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common choice for preparing stock solutions.[2] |
| Dichloromethane (DCM) | Good | |
| Chloroform | Good | |
| Ethyl Acetate | Moderate | |
| Methanol | Moderate to Low | |
| Ethanol | Low | |
| Water | Very Low | Solubility increases with decreasing pH.[2] |
Note: This data is estimated based on the properties of analogous compounds and should be experimentally verified.
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the thermodynamic solubility of this compound.
2.3.1. Materials
-
This compound
-
Selected solvents (e.g., DMSO, water, pH-adjusted buffers)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
2.3.2. Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) of known concentration.
-
Perform serial dilutions to create a set of calibration standards.
-
Analyze the standards by HPLC and construct a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation:
-
Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.
-
Calculate the solubility by multiplying the concentration by the dilution factor.
-
Stability Profile
The stability of this compound is a critical consideration for its storage and use in chemical reactions. The bromomethyl group is a known labile functional group, susceptible to degradation under various conditions.
Degradation Pathways
Based on the chemistry of related bromomethyl-substituted heterocycles, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: Reaction with water or moisture, leading to the formation of 5-(Hydroxymethyl)quinoxaline. This is often the most significant degradation pathway.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
-
Oxidation: Degradation in the presence of air or oxidizing agents.
-
Thermal Decomposition: Accelerated degradation at elevated temperatures.
Storage and Handling Recommendations
To minimize degradation, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.
-
Light: Protect from light by using an amber or opaque container.
-
Moisture: Keep in a tightly sealed container in a dry, well-ventilated area. The use of a desiccator is advisable.
Experimental Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under various stress conditions.
3.3.1. Materials
-
This compound
-
Buffers of various pH values (e.g., 4, 7, 9)
-
High-purity water
-
Organic solvents (e.g., acetonitrile, methanol)
-
Temperature-controlled chambers/ovens
-
Photostability chamber with controlled light exposure
-
HPLC system with a UV or MS detector
3.3.2. Procedure
-
Solution Preparation:
-
Prepare solutions of this compound of a known concentration in the desired media (e.g., different pH buffers, water/acetonitrile mixtures).
-
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions at different pH values and temperatures (e.g., room temperature, 40°C, 60°C).
-
Photostability: Expose the solutions to a controlled light source (e.g., consistent with ICH Q1B guidelines).[4] A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Stability (Solid State): Store the solid compound at elevated temperatures.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 6, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life (t₁/₂) for each condition.
-
Table 3.1: Illustrative Stability Data for a Bromomethyl-Substituted Heterocycle
| Condition | Time (hours) | Remaining Compound (%) | Major Degradation Product |
| pH 4, 25°C | 48 | >95 | - |
| pH 7, 25°C | 48 | ~85 | Corresponding Alcohol |
| pH 9, 25°C | 48 | ~60 | Corresponding Alcohol |
| 40°C in Solution | 24 | ~70 | Corresponding Alcohol |
| Light Exposure | 24 | ~75 | Multiple Photoproducts |
Note: This data is illustrative for a related compound and does not represent actual data for this compound. Experimental verification is required.
Conclusion
This compound is a valuable reagent whose utility is enhanced by a clear understanding of its solubility and stability. While specific quantitative data for this compound remains limited, the information available for analogous quinoxalines provides a strong framework for its effective use. It is characterized by low aqueous solubility, which can be improved in acidic conditions or through the use of organic co-solvents. The compound's stability is compromised by hydrolysis, light, and heat, necessitating careful storage and handling. The experimental protocols and workflows provided in this guide offer a systematic approach for researchers to determine the precise solubility and stability parameters of this compound for their specific applications, thereby ensuring the reliability and reproducibility of their research and development endeavors.
References
The Reactive Heart of Quinoxaline Chemistry: A Technical Guide to the Bromomethyl Group
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] A key functional group that unlocks the synthetic versatility of this privileged heterocycle is the bromomethyl group (-CH₂Br). Its inherent reactivity as a potent electrophile allows for the strategic introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[3] This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in quinoxalines, complete with experimental protocols, quantitative data, and pathway visualizations to empower researchers in their synthetic and drug discovery endeavors.
Core Reactivity: Nucleophilic Substitution
The primary and most exploited mode of reactivity for the bromomethyl group on a quinoxaline core is its susceptibility to nucleophilic attack. The electron-withdrawing nature of the quinoxaline ring system enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for SN2 reactions. A wide array of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[4]
General Reaction Scheme:
Caption: General workflow for nucleophilic substitution on bromomethyl quinoxalines.
This facile substitution allows for the attachment of various functional moieties, including amines, thiols, alcohols, and phenols, to the quinoxaline scaffold.[3][5]
Quantitative Data on Nucleophilic Substitution Reactions
The efficiency of these substitution reactions is often high, providing good to excellent yields of the desired products. The following table summarizes representative quantitative data from the literature.
| Quinoxaline Derivative | Nucleophile | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Bromomethyl-2(1H)-quinoxalinone | Aromatic amines | - | - | - | - | [4] |
| 3-Bromomethyl-2(1H)-quinoxalinone | Sodium salt of saccharine | - | - | - | - | [4] |
| 3-Bromomethyl-2(1H)-quinoxalinone | Potassium phthalimide | - | - | - | - | [4] |
| 6-(Bromomethyl)-2,3-dimethoxyquinoxaline | Benzenethiol derivatives | Cs₂CO₃ / DMF | 2.5 | 70 | High | [5] |
| 6-(Bromomethyl)-2,3-dimethoxyquinoxaline | Pyridine-2-thiol | Cs₂CO₃ / DMF | 2.5 | 70 | High | [5] |
| 2-(Bromomethyl)-3-phenylquinoxaline | Generic (R-OH, R-NH₂, R-SH) | K₂CO₃ or Et₃N / Anhydrous Solvent | 4-12 | 60-80 | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Thiols [5]
-
Reactant Preparation: To a solution of the benzenethiol derivative or pyridine-2-thiol (1.1 eq) in dry N,N-Dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Reaction Initiation: Add 6-(bromomethyl)-2,3-dimethoxyquinoxaline (1.0 eq) to the mixture.
-
Heating: Stir the reaction mixture at 70 °C for 2.5 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure 6-[(het)arylthiomethyl]quinoxaline derivative.
Protocol 2: General Procedure for Nucleophilic Substitution [3]
-
Reactant Preparation: To a solution of the chosen nucleophile (e.g., alcohol, amine, or thiol; 1.1 eq) in a suitable anhydrous solvent, add a base (e.g., K₂CO₃ or Et₃N; 1.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Reaction Initiation: Add 2-(bromomethyl)-3-phenylquinoxaline (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water.
-
Isolation:
-
If a precipitate forms, filter the solid, wash with water, and dry.
-
If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Synthesis of Bromomethyl Quinoxalines
The starting bromomethyl quinoxaline derivatives can be synthesized through several established routes. The choice of method often depends on the desired substitution pattern on the quinoxaline ring.
Side-Chain Bromination
A direct approach involves the radical bromination of a corresponding methyl-substituted quinoxaline. This method is particularly useful for introducing the bromomethyl group onto a pre-formed quinoxaline core. For instance, 3-methyl-2(1H)-quinoxalinone can be converted to 3-bromomethyl-2(1H)-quinoxalinone.[4]
Cyclocondensation Reactions
The most common and versatile method for constructing the quinoxaline scaffold is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] To synthesize 2,3-bis(bromomethyl)quinoxaline derivatives, the corresponding o-phenylenediamine is reacted with 1,4-dibromo-2,3-butanedione.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. benchchem.com [benchchem.com]
The Electronic Architecture of the Quinoxaline Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline ring system, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient pyrazine ring, govern its reactivity, photophysical behavior, and diverse biological activities.[3] This technical guide provides a comprehensive exploration of the electronic landscape of the quinoxaline core, offering insights into its fundamental properties, experimental characterization, and its role in modulating key signaling pathways.
Core Electronic Properties
The electronic nature of the quinoxaline scaffold is fundamentally dictated by the presence of two nitrogen atoms within the pyrazine ring. This imbues the ring system with a distinct electron-deficient character, making it susceptible to nucleophilic attack and influencing the electronic characteristics of its derivatives.[3] The aromaticity of the system is a result of the delocalization of ten π-electrons across the fused rings.
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of quinoxaline and its derivatives.[4][5][6] These studies consistently show that the Highest Occupied Molecular Orbital (HOMO) is typically distributed over the entire molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the electron-deficient quinoxaline core.[7][8] This separation of frontier molecular orbitals is key to understanding the charge transfer characteristics and reactivity of these compounds.
Quantitative Electronic Data
The electronic properties of quinoxaline derivatives can be finely tuned through substitution, allowing for the rational design of molecules with specific functions. The following tables summarize key quantitative data from experimental and computational studies.
Table 1: Frontier Molecular Orbital Energies of Selected Quinoxaline Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Quinoxaline | DFT/B3LYP/6-311++G(d,p) | -6.65 | -1.13 | 5.52 | [9] |
| 2,3-Diphenylquinoxaline | DFT/B3LYP/6-31G(d,p) | -5.93 | -1.98 | 3.95 | [7] |
| PBCl-MTQF | CV | -5.06 | -3.27 | 1.79 | [8] |
| PBCl-MTQCN | CV | -5.14 | -3.38 | 1.76 | [8] |
| 6-methyl-6H-indolo[2,3-b]quinoxaline | DFT (TPSSh-D4) | - | - | - | [10] |
| Quinoxaline-2-carboxylic acid | DFT | - | - | - | [11] |
Table 2: Redox Potentials of Selected Quinoxaline Derivatives
| Compound | Method | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) | Reference |
| Quinoxaline | Cyclic Voltammetry | -2.04 vs Fc/Fc+ | - | [10] |
| 6-methyl-6H-indolo[2,3-b]quinoxaline | Cyclic Voltammetry | -1.98 vs Fc/Fc+ | - | [10] |
| Quinoxaline Derivatives (Qx-1 to Qx-5) | Cyclic Voltammetry | Reversible reduction observed | - | [12] |
| Quinoxaline Derivatives (6, 16-20) | Cyclic Voltammetry | Recorded in 0.1 M KOH/0.9 M KCl | - | [13] |
Table 3: Photophysical Properties of Selected Quinoxaline Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |
| Quinoxaline-based compound 1 | THF | 364 | 425 | [7] |
| Quinoxaline-based compound 2 | THF | 371 | 425 | [7] |
| Quinoxaline-based compound 3 | THF | 369 | 425 | [7] |
| Quinoxaline-based compound 4 | THF | 367 | 425 | [7] |
| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline 1a | DMSO | 294, 342, 380 | - | [14] |
| Pyrrolo[1,2-a]quinoxaline (QHH) | Toluene | 340 | 398 | [15] |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Toluene | 350-362 | 442 | [15] |
| 2,3-diphenylquinoxaline amine derivatives | Various | Blue to yellow emission | - | [16] |
| Quinoxaline-2(1H)-one | Various | - | Solvent-dependent | [17] |
Experimental Protocols
The characterization of the electronic properties of quinoxaline derivatives relies on a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.
Synthesis of Quinoxaline Derivatives
A common and versatile method for synthesizing the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[18][19]
General Procedure:
-
Dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid.[19][20]
-
Add a catalytic amount of acid (e.g., HCl) if required.[19]
-
The reaction mixture is then typically refluxed or subjected to microwave irradiation for a specified time, with reaction progress monitored by Thin Layer Chromatography (TLC).[19]
-
Upon completion, the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.[20]
UV-Visible and Fluorescence Spectroscopy
These techniques are fundamental for probing the electronic transitions within the quinoxaline system.
Instrumentation: A standard UV-Vis spectrophotometer and a fluorescence spectrometer are used.
Sample Preparation:
-
Prepare a stock solution of the quinoxaline derivative in a spectroscopic grade solvent (e.g., chloroform, THF, DMSO) at a concentration of approximately 10⁻³ M.[21]
-
For measurements, dilute the stock solution to a final concentration of around 10⁻⁵ to 10⁻⁶ M.[7][21]
Measurement:
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
For fluorescence measurements, excite the sample at its absorption maximum and record the emission spectrum. The excitation and emission slits are typically set to a bandwidth of 5-10 nm.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the redox potentials and to assess the electrochemical stability of quinoxaline derivatives.[12]
Instrumentation: A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[12][13]
Procedure:
-
Prepare a solution of the quinoxaline derivative (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane or acetonitrile).[12][22]
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.
-
Scan the potential between set limits at a specific scan rate (e.g., 100 mV/s) and record the resulting current.[13][22]
-
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively.[8]
Role in Signaling Pathways and Drug Development
The unique electronic properties of the quinoxaline scaffold make it a privileged structure in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[23] Quinoxaline derivatives have been shown to target and inhibit various protein kinases involved in aberrant cell signaling pathways that drive tumor growth and proliferation.[18][24]
Kinase Inhibition Signaling Pathway
Many quinoxaline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR-2, or downstream kinases in pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways.[24][25] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[18][25]
Caption: General signaling pathway targeted by quinoxaline-based kinase inhibitors.
Experimental Workflow for Screening Anticancer Activity
The evaluation of novel quinoxaline derivatives as potential anticancer agents typically follows a standardized workflow.
Caption: A typical workflow for the biological screening of quinoxaline derivatives.
Conclusion
The quinoxaline ring system possesses a rich and tunable electronic architecture that has been extensively leveraged in the development of functional materials and therapeutic agents. A thorough understanding of its electronic properties, facilitated by both experimental and computational methodologies, is paramount for the rational design of novel quinoxaline derivatives with enhanced performance. As research in this field continues to evolve, the principles outlined in this guide will serve as a valuable resource for scientists and researchers aiming to harness the full potential of this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijrar.org [ijrar.org]
- 20. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bioengineer.org [bioengineer.org]
- 24. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
The Genesis of 5-(Bromomethyl)quinoxaline: A Technical Guide to Its Discovery and Initial Reports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of extensive research. This technical guide delves into the discovery and initial reports of a key derivative, 5-(Bromomethyl)quinoxaline, providing a comprehensive overview of its synthesis, characterization, and the foundational knowledge that has paved the way for its use in further scientific exploration. While a singular, seminal "discovery" paper for this compound is not readily identifiable in the surveyed literature, this guide constructs a plausible initial synthesis based on established chemical principles and collates available data to serve as a vital resource for the scientific community.
Plausible Initial Synthesis
The synthesis of this compound is logically approached through the radical bromination of its precursor, 5-methylquinoxaline. This method is a common and effective strategy for the introduction of a bromine atom onto a benzylic methyl group.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Methylquinoxaline (Precursor)
The synthesis of the precursor, 5-methylquinoxaline, can be achieved via the well-established condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound. Specifically, the reaction of 3-methyl-1,2-phenylenediamine with glyoxal yields 5-methylquinoxaline.
-
Materials: 3-methyl-1,2-phenylenediamine, Glyoxal (40% aqueous solution), Ethanol.
-
Procedure:
-
Dissolve 3-methyl-1,2-phenylenediamine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an equimolar amount of glyoxal (1.0 equivalent) to the solution while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5-methylquinoxaline.
-
Step 2: Bromination of 5-Methylquinoxaline
The conversion of 5-methylquinoxaline to this compound is typically achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions.
-
Materials: 5-Methylquinoxaline, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylquinoxaline (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.
-
Continue the reaction for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| CAS Number | 131454-80-3 |
| Appearance | Solid |
| Storage Temperature | 2-8°C, Sealed in dry conditions[1] |
| Purity (Typical) | 95%[1] |
| IUPAC Name | This compound[1] |
| InChI | 1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2[1] |
| InChI Key | FKAVQZSQIBPEJA-UHFFFAOYSA-N[1] |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
Methodological & Application
Application Notes and Protocols for the Reaction of 5-(Bromomethyl)quinoxaline with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The functionalization of the quinoxaline ring system is a critical step in the development of novel therapeutic agents with enhanced potency and selectivity.
This document provides detailed protocols for the synthesis of 5-((alkylamino)methyl)quinoxaline derivatives through the nucleophilic substitution reaction of 5-(bromomethyl)quinoxaline with various primary amines. This reaction is a fundamental step in the synthesis of a diverse library of quinoxaline-based compounds for biological screening. The resulting secondary amine derivatives are of particular interest due to their potential to act as DNA intercalators and topoisomerase II inhibitors, mechanisms that are hallmarks of many potent anticancer drugs.
Application Notes
The aminomethyl quinoxaline derivatives synthesized via this protocol have significant potential in several areas of drug development:
-
Anticancer Drug Discovery: Many quinoxaline-based compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines. The introduction of various primary amines allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets. These derivatives are prime candidates for screening as topoisomerase II inhibitors and DNA intercalating agents. The planar quinoxaline ring can insert between DNA base pairs, while the protonated amino side chain can interact with the negatively charged phosphate backbone of DNA, leading to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial Agents: The quinoxaline core is also present in several known antimicrobial agents. The synthesized derivatives can be screened for activity against various bacterial and fungal strains. The diversity of the introduced amino side chains can lead to the discovery of novel compounds with improved antimicrobial spectra and reduced resistance profiles.
-
Molecular Probes: Fluorescently tagged primary amines can be used in this reaction to synthesize novel quinoxaline-based molecular probes. These probes can be employed to study the localization and dynamics of biological targets within cells.
Experimental Protocols
The following protocols describe the general procedure for the reaction of this compound with primary amines. It is recommended to perform the reaction in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for the Synthesis of 5-((Alkylamino)methyl)quinoxaline Derivatives
This protocol outlines the nucleophilic substitution reaction between this compound and a primary amine in the presence of a base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, propylamine, etc.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate eluent (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (approximately 10 mL per mmol of the starting material).
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 - 1.5 eq) followed by a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Reaction Conditions: The reaction is typically stirred at room temperature. In some cases, gentle heating to 40-60 °C may be required to drive the reaction to completion.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable eluent system (e.g., 30-50% ethyl acetate in hexane) should be used to separate the starting material from the product. The spots can be visualized under a UV lamp.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the reaction mixture is filtered to remove the base. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired 5-((alkylamino)methyl)quinoxaline derivative.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 5-((alkylamino)methyl)quinoxaline derivatives.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | CH₃CN | 25 | 4 | 85 |
| 2 | Propylamine | TEA | DCM | 25 | 6 | 78 |
| 3 | Cyclohexylamine | K₂CO₃ | CH₃CN | 40 | 5 | 82 |
| 4 | Aniline | K₂CO₃ | DMF | 60 | 8 | 65 |
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and analysis of 5-((alkylamino)methyl)quinoxaline derivatives.
Signaling Pathway Diagram: Mechanism of Action of Quinoxaline-based Anticancer Agents
Caption: Proposed mechanism of anticancer activity for quinoxaline derivatives.
Synthesis of Quinoxaline Derivatives Using 5-(Bromomethyl)quinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatile quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. 5-(Bromomethyl)quinoxaline is a key intermediate for the synthesis of a variety of quinoxaline derivatives, as the bromomethyl group provides a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 5-position, leading to the generation of novel compounds with potential therapeutic applications.
These application notes provide detailed protocols for the synthesis of various quinoxaline derivatives via nucleophilic substitution on this compound. While specific literature on the reactivity of this compound is limited, the provided protocols are based on the well-established reactivity of other bromomethylquinoxaline isomers and are expected to be readily applicable.
Synthetic Applications of this compound
This compound is a versatile reagent for the synthesis of a variety of quinoxaline derivatives through nucleophilic substitution reactions. The electron-withdrawing nature of the quinoxaline ring system enhances the reactivity of the bromomethyl group, facilitating its displacement by a wide range of nucleophiles.
General Reaction Scheme:
Application Notes and Protocols: 5-(Bromomethyl)quinoxaline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
5-(Bromomethyl)quinoxaline is a key building block in the synthesis of quinoxaline-based kinase inhibitors. The reactive bromomethyl group allows for facile introduction of various side chains through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the use of this compound for the synthesis of novel kinase inhibitors.
Data Presentation: Inhibitory Activity of Quinoxaline-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several quinoxaline derivatives against various protein kinases. This data highlights the potential of the quinoxaline scaffold in developing potent and selective kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Cell Line/Assay Conditions |
| ASK1 Inhibitors | |||||
| 26e | ASK1 | 30.17 | GS-4997 | - | In vitro kinase assay[1] |
| Pim-1/2 Kinase Inhibitors | |||||
| 5c | Pim-1 | <100 | SGI-1776 | - | Luminescence-based kinase assay[2] |
| 5c | Pim-2 | 100-500 | SGI-1776 | - | Luminescence-based kinase assay[2] |
| 5e | Pim-1 | <100 | SGI-1776 | - | Luminescence-based kinase assay[2] |
| 5e | Pim-2 | <100 | SGI-1776 | - | Luminescence-based kinase assay[2] |
| Tyrosine Kinase Inhibitors | |||||
| Compound 24 | A375 (Melanoma) | 3 | Vemurafenib | 139 | Cell-based assay[3] |
| Tyrophostin | PDGFR | 300-500 | - | In vitro kinase assay[3] |
Experimental Protocols
General Synthesis of N-((Quinoxalin-5-yl)methyl)amine Derivatives
This protocol describes a general method for the synthesis of kinase inhibitors from this compound via a nucleophilic substitution reaction with a primary or secondary amine. This approach allows for the introduction of diverse functionalities to probe the binding pocket of the target kinase.
dot
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine derivatives)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Heating apparatus (e.g., heating mantle or oil bath)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
To a solution of the desired amine (1.2 equivalents) in an anhydrous solvent, add a suitable base (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the amine.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-80 °C) and stir for 4-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by preparative HPLC to afford the desired N-((quinoxalin-5-yl)methyl)amine derivative.
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by quinoxaline-based kinase inhibitors.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4][][6] Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases and cancers.
dot
Apoptosis Signal-Regulating Kinase 1 (ASK1) Signaling Pathway
ASK1 is a member of the MAPKKK family that activates the JNK and p38 MAPK pathways in response to various stress signals, leading to apoptosis and inflammation.[4][7][8][9][10] ASK1 inhibitors are being investigated for the treatment of various diseases, including neurodegenerative disorders and cancer.
dot
Fibroblast Growth Factor Receptor 1 (FGFR1) Signaling Pathway
FGFR1 is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and angiogenesis.[11][12][13] Aberrant FGFR1 signaling is implicated in various cancers, making it an attractive therapeutic target.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The ASK1-MAP kinase cascades in mammalian stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
Application Notes and Protocols: 5-(Bromomethyl)quinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5][6] The quinoxaline scaffold is a key pharmacophore in several clinically used drugs and a versatile building block in the design of novel therapeutic agents.[2][7] Among the various functionalized quinoxalines, 5-(Bromomethyl)quinoxaline emerges as a highly valuable, albeit less documented, intermediate for the synthesis of diverse bioactive molecules. The bromomethyl group at the 5-position serves as a reactive handle for introducing a variety of functional groups and for constructing more complex molecular architectures, making it a crucial tool for developing libraries of potential drug candidates.[8]
This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, including its synthesis, derivatization, and potential therapeutic applications, supported by illustrative data and experimental procedures adapted from studies on related quinoxaline compounds.
Synthesis of this compound
While direct literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from established methods for quinoxaline synthesis and benzylic bromination. A common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] Subsequent bromination of a methyl group on the quinoxaline ring can be achieved using standard brominating agents.
A proposed synthetic workflow is outlined below:
Applications in Medicinal Chemistry
The reactivity of the bromomethyl group makes this compound a versatile precursor for synthesizing a wide array of derivatives with potential therapeutic applications. The C-Br bond can readily undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, allowing for the introduction of diverse side chains.
Anticancer Agents
Quinoxaline derivatives are well-established as potent anticancer agents, often acting as kinase inhibitors.[7][10][11] The 5-(bromomethyl) group can be used to link the quinoxaline core to other pharmacophores or to introduce functionalities that enhance binding to target proteins.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazolo[1,5-a]quinoxalines | Human cancer cell lines | 0.01 - 0.06 µg/mL | [5] |
| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [1] |
| Quinoxaline-coumarin hybrids | MALME-M (Melanoma) | Growth Inhibition: 55.75% | [2] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | 0.073 | [9] |
Antimicrobial Agents
The quinoxaline scaffold is present in several antibiotics and has been extensively explored for the development of new antimicrobial agents.[3][5] Derivatives of this compound can be synthesized to target various bacterial and fungal strains.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Quinoxaline-1,4-di-N-oxides | Aspergillus fumigatus | 0.24 µg/mL | [6] |
| Quinoxaline-1,4-di-N-oxides | Streptococcus pneumoniae | 0.12 µg/mL | [6] |
| Thiazolo[2,3-c][8][12][13]triazol-3-yl)quinoxalines | Thymidine phosphorylase inhibitor | IC50: 3.50 - 56.40 µM | [14] |
Kinase Inhibitors
Many quinoxaline derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.[7][12][15] The 5-(bromomethyl) handle can be utilized to synthesize derivatives that target the ATP-binding site of kinases.
A common signaling pathway targeted by quinoxaline-based kinase inhibitors is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Experimental Protocols
The following are illustrative experimental protocols adapted from the literature for the synthesis and biological evaluation of quinoxaline derivatives.
Protocol 1: General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation
This protocol is adapted from a general method for quinoxaline synthesis.[9][16]
Materials:
-
o-phenylenediamine derivative (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Ethanol or Toluene (8-10 mL)
-
Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a Lewis acid)[17]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of the o-phenylenediamine derivative (1 mmol) in ethanol or toluene (8 mL), add the 1,2-dicarbonyl compound (1 mmol).
-
Add the catalyst to the reaction mixture.
-
Stir the mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a solid precipitate forms, filter the product. If not, add ethyl acetate to the mixture.
-
Separate the catalyst by filtration if it is insoluble.
-
Dry the organic filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,3-Bis(bromomethyl)quinoxaline (An Analogous Compound)
This protocol is based on the synthesis of a related brominated quinoxaline.[8]
Materials:
-
o-phenylenediamine (1a)
-
1,4-dibromo-2,3-butanedione (2)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve o-phenylenediamine (1a) in the chosen solvent.
-
Add 1,4-dibromo-2,3-butanedione (2) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Isolate the product, 2,3-bis(bromomethyl)quinoxaline, by filtration or extraction.
-
Purify the product by recrystallization.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for evaluating the anticancer activity of synthesized compounds.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized quinoxaline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinoxaline derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound represents a promising and versatile building block in medicinal chemistry. Its reactive bromomethyl group allows for the straightforward synthesis of a wide range of derivatives. By leveraging the known biological activities of the quinoxaline scaffold, researchers can utilize this compound to develop novel therapeutic agents targeting a variety of diseases, including cancer and microbial infections. The provided protocols and illustrative data serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienmag.com [scienmag.com]
- 16. arabjchem.org [arabjchem.org]
- 17. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Fluorescent Probes Using 5-(Bromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from 5-(bromomethyl)quinoxaline. This class of compounds offers a versatile scaffold for the development of sensors for various analytes, including metal ions and for pH sensing, making them valuable tools in biological imaging and drug development.
Introduction to Quinoxaline-Based Fluorescent Probes
Quinoxaline derivatives are an important class of heterocyclic compounds that are increasingly being utilized in the development of fluorescent probes.[1][2] The quinoxaline core possesses intrinsic fluorescence properties that can be modulated by the introduction of various functional groups. The bromomethyl group at the 5-position of the quinoxaline ring serves as a reactive handle for derivatization, allowing for the covalent attachment of recognition moieties (receptors) that can selectively interact with specific analytes.[1] This modular design allows for the rational development of probes with high sensitivity and selectivity.
The general principle behind these probes often involves a "receptor-spacer-fluorophore" design. The this compound acts as the precursor to the fluorophore component. The reactive bromomethyl group allows for the introduction of a receptor designed to bind to a specific analyte. This binding event then causes a change in the photophysical properties of the quinoxaline fluorophore, leading to a detectable change in fluorescence (e.g., "turn-on," "turn-off," or ratiometric response).
Applications in Analyte Detection
Fluorescent probes derived from this compound can be designed for the detection of a variety of analytes.
Metal Ion Detection
Metal ions play crucial roles in numerous biological processes, and their dysregulation is associated with various diseases.[3][4] Quinoxaline-based fluorescent probes can be synthesized to selectively detect metal ions such as Fe³⁺.[5][6] The design of these probes typically involves incorporating a chelating agent that can bind to the target metal ion. This binding event alters the electronic properties of the quinoxaline fluorophore, resulting in a change in its fluorescence emission.
pH Sensing
Monitoring pH is critical in various biological and chemical systems.[7][8] Quinoxaline derivatives can be functionalized to create pH-sensitive fluorescent probes.[7][9][10] The protonation or deprotonation of a functional group attached to the quinoxaline core can significantly impact its fluorescence properties, allowing for the ratiometric or intensity-based detection of pH changes.[7]
Synthesis of a Generic Quinoxaline-Based Fluorescent Probe
The following is a general protocol for the synthesis of a fluorescent probe from this compound by introducing a recognition moiety. This example describes the synthesis of a hypothetical probe, Qx-R , where 'R' is a generic recognition group (e.g., a chelator for a metal ion or a pH-sensitive amine).
General Synthetic Workflow
Caption: General synthetic workflow for a this compound-based fluorescent probe.
Experimental Protocol: Synthesis of Qx-R
Materials:
-
This compound
-
Recognition moiety with a nucleophilic group (e.g., amine, thiol, or alcohol), denoted as R-H
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the recognition moiety (R-H) (1.2 equivalents) and the base (1.5 equivalents) in the anhydrous solvent.
-
To this solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Application Protocols
Protocol for Metal Ion Detection
This protocol describes the general procedure for using a quinoxaline-based probe for the detection of a specific metal ion.
Materials:
-
Stock solution of the quinoxaline-based fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).
-
Aqueous buffer solution (e.g., HEPES, pH 7.4).
-
Stock solutions of various metal ions of interest.
-
Fluorometer.
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer.
-
Record the fluorescence spectrum of the probe solution (this will serve as the blank).
-
Titrate the probe solution with increasing concentrations of the target metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve and determine the limit of detection.
-
To assess selectivity, repeat the experiment with other potentially interfering metal ions at the same concentration as the target analyte.
Protocol for Cellular Imaging
This protocol provides a general guideline for using a quinoxaline-based fluorescent probe for imaging in live cells.
Materials:
-
Stock solution of the quinoxaline-based fluorescent probe (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Prepare a staining solution by diluting the probe stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.
Data Presentation
The photophysical and sensing properties of newly synthesized quinoxaline-based fluorescent probes should be systematically characterized.
Table 1: Photophysical Properties of a Hypothetical Quinoxaline Probe (Qx-R)
| Property | Value | Conditions |
| Absorption Maximum (λabs) | 350 nm | In HEPES buffer (pH 7.4) |
| Emission Maximum (λem) | 450 nm | In HEPES buffer (pH 7.4) |
| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | In HEPES buffer (pH 7.4) |
| Fluorescence Quantum Yield (Φ) | 0.10 | In HEPES buffer (pH 7.4) |
| Stokes Shift | 100 nm | In HEPES buffer (pH 7.4) |
Table 2: Sensing Performance of a Hypothetical Metal Ion Probe (Qx-Chelator)
| Parameter | Value | Analyte |
| Detection Limit | 50 nM | Fe³⁺ |
| Linear Range | 0.1 - 10 µM | Fe³⁺ |
| Selectivity | High over other common metal ions | Fe³⁺ |
| Response Time | < 5 minutes | Fe³⁺ |
Signaling Pathway Visualization
Metal Ion Detection Mechanism
Caption: "Turn-on" fluorescence sensing mechanism for metal ion detection.
pH Sensing Mechanism
Caption: Reversible pH sensing mechanism based on protonation/deprotonation.
Cellular Uptake and Imaging Workflow
Caption: Experimental workflow for live cell imaging with a quinoxaline-based probe.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 5. Quinoxaline-derived “turn-off” fluorescent sensor for the selective detection of Fe3+: Synthesis, spectroscopic analysi… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives [mdpi.com]
- 9. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]
- 10. Investigation of a quinoxaline-based pH sensor [morressier.com]
5-(Bromomethyl)quinoxaline: A Versatile Scaffold for Bioactive Molecule Development
For Immediate Release
Shanghai, China – December 28, 2025 – 5-(Bromomethyl)quinoxaline is a versatile heterocyclic building block that is gaining significant attention in the field of medicinal chemistry. Its reactive bromomethyl group serves as a key handle for introducing a wide array of functional groups, enabling the synthesis of diverse molecular architectures with promising biological activities. This application note provides a comprehensive overview of the utility of this compound in the development of bioactive molecules, complete with detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential mechanisms of action. This information is targeted towards researchers, scientists, and professionals in drug discovery and development.
The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The introduction of a bromomethyl group at the 5-position provides a convenient and efficient means to explore the chemical space around this core, leading to the discovery of novel therapeutic agents.
Synthetic Utility and Key Reactions
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution reactions. The electron-withdrawing nature of the quinoxaline ring system enhances the reactivity of the bromomethyl group, making it an excellent electrophile for a variety of nucleophiles. This allows for the facile construction of new carbon-heteroatom and carbon-carbon bonds, providing access to a wide range of derivatives.
A general workflow for the synthesis of bioactive molecules from this compound is depicted below. This typically involves the reaction of this compound with a suitable nucleophile, such as an amine, phenol, or thiol, often in the presence of a base to facilitate the reaction. The resulting derivatives can then be screened for their biological activity.
Caption: General workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.
Application in Anticancer Drug Discovery
Quinoxaline derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and interference with DNA synthesis.[2][3] The ability to readily modify the 5-position of the quinoxaline ring allows for the fine-tuning of the molecule's interaction with specific biological targets.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 1 | HeLa (Cervical Cancer) | 0.126 | [4] |
| Quinoxaline Derivative 2 | SMMC-7721 (Hepatoma) | 0.071 | [4] |
| Quinoxaline Derivative 3 | K562 (Leukemia) | 0.164 | [4] |
| Compound 4m | A549 (Lung Cancer) | 9.32 | [5][6] |
| Compound 4b | A549 (Lung Cancer) | 11.98 | [5][6] |
| 5-Fluorouracil (Control) | A549 (Lung Cancer) | 4.89 | [5][6] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The anticancer mechanism of some quinoxaline derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[3] By designing molecules that specifically target these pathways, it is possible to develop more effective and less toxic cancer therapies.
Caption: A simplified diagram illustrating a potential mechanism of anticancer action for quinoxaline derivatives through kinase inhibition.
Application in Antimicrobial Drug Discovery
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antimicrobial agents. Quinoxaline derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][8] The structural diversity that can be achieved using this compound as a starting material makes it an attractive platform for the discovery of novel antimicrobials.
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5k | Acidovorax citrulli | - | - | [8] |
| Compound 5p | S. aureus | - | 4 | [9] |
| Compound 5p | B. subtilis | - | 8 | [9] |
| Compound 5p | E. coli | - | 4-32 | [9] |
| Ciprofloxacin (Control) | S. aureus | - | - | [9] |
Note: The Zone of Inhibition indicates the area where bacterial growth is prevented by the compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.
The antibacterial mechanism of some quinoxaline derivatives is believed to involve the inhibition of bacterial DNA synthesis.[10] This mode of action is distinct from many existing antibiotics, suggesting that these compounds could be effective against resistant strains.
Experimental Protocols
General Procedure for the Synthesis of 5-(Substituted-methyl)quinoxaline Derivatives
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or dimethylformamide (10 mL) is added the respective nucleophile (1.1 mmol) and a base such as potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(substituted-methyl)quinoxaline derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized quinoxaline derivatives for a specified period (e.g., 48 hours). Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent like DMSO. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value is determined.[11]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to standard protocols. Briefly, serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Conclusion
This compound has proven to be a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its reactive nature allows for the straightforward introduction of diverse functionalities, leading to the discovery of potent anticancer and antimicrobial agents. The detailed protocols and biological data presented in this application note are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives based on this scaffold holds significant potential for the discovery of novel therapeutics to address unmet medical needs.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(Bromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-(bromomethyl)quinoxaline. This versatile building block is a valuable scaffold in medicinal chemistry and materials science. The methodologies described herein focus on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, offering a robust toolkit for the synthesis of novel quinoxaline derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The functionalization of the quinoxaline core is a key strategy in drug discovery. This compound is a particularly useful intermediate, as the bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity under relatively mild conditions.[1] The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and often requires optimization for specific substrates.
Core Synthetic Methodologies
The four primary palladium-catalyzed cross-coupling reactions applicable to this compound are:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp³)-C(sp²) bond with an aryl or vinyl boronic acid.
-
Sonogashira Coupling: For the formation of a C(sp³)-C(sp) bond with a terminal alkyne.[2][3]
-
Heck Coupling: For the formation of a C(sp³)-C(sp²) bond with an alkene.[4][5]
-
Buchwald-Hartwig Amination: For the formation of a C(sp³)-N bond with a primary or secondary amine.[1][6]
The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. These serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl/Benzyl Halides with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 16 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 10 | 88-96 |
Table 2: Sonogashira Coupling of Aryl/Benzyl Halides with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 80-92 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 12 | 85-95 |
| 3 | Pd(OAc)₂ (1) | CuI (2) | Cs₂CO₃ | DMF | 70 | 16 | 82-90 |
Table 3: Heck Coupling of Aryl/Benzyl Halides with Alkenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | NaOAc | DMA | 120 | 18 | 75-90 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 72-88 |
Table 4: Buchwald-Hartwig Amination of Aryl/Benzyl Halides with Amines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 90 | 18 | 88-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 16 | 82-92 |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-(arylmethyl)quinoxalines.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol describes the synthesis of 5-(alkynylmethyl)quinoxalines.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Coupling
This protocol describes the synthesis of 5-(alkenylmethyl)quinoxalines.
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours in the sealed flask.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the synthesis of 5-((alkylamino)methyl)quinoxalines or 5-((arylamino)methyl)quinoxalines.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene, this compound, and the amine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the generalized catalytic cycles for the described palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-(Bromomethyl)quinoxaline in Organic Semiconductor Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-(Bromomethyl)quinoxaline as a versatile building block in the synthesis of novel organic semiconductor materials. The unique electronic properties of the quinoxaline moiety, combined with the reactive bromomethyl group, offer a strategic entry point for the design and synthesis of advanced materials for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Introduction to this compound in Materials Science
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in materials science.[1][2] Their electron-deficient nature makes them excellent candidates for use as electron-transporting or emissive materials in organic electronic devices.[2][3] The incorporation of a quinoxaline core into a conjugated polymer backbone can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
This compound serves as a key intermediate, providing a reactive handle to introduce the quinoxaline unit into larger π-conjugated systems. The benzylic bromide functionality is particularly susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering synthetic flexibility.
Key Applications and Synthetic Strategies
The primary application of this compound in materials science is as a precursor for the synthesis of larger conjugated molecules and polymers. The bromomethyl group allows for the extension of conjugation through various chemical transformations.
One of the most promising synthetic routes for utilizing this compound is the Wittig reaction . This reaction enables the formation of a carbon-carbon double bond, effectively coupling the quinoxaline moiety to another conjugated segment, such as an aldehyde-functionalized aromatic or heteroaromatic system. This approach leads to the formation of stilbene-like structures, which are known to exhibit interesting photophysical properties.
Logical Workflow for Material Synthesis via Wittig Reaction
Caption: Synthetic workflow for incorporating this compound into a conjugated system via the Wittig reaction.
Experimental Protocols
The following protocols are based on established methodologies for Wittig reactions and can be adapted for the synthesis of various organic semiconductor materials using this compound.
Protocol 1: Synthesis of 5-(Triphenylphosphoniomethyl)quinoxaline Bromide
This protocol describes the formation of the phosphonium salt, a crucial precursor for the Wittig ylide.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.
-
To this solution, add triphenylphosphine (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
A white precipitate will form. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 5-(triphenylphosphoniomethyl)quinoxaline bromide.
-
Characterize the product by ¹H NMR, ³¹P NMR, and mass spectrometry. A characteristic signal in the ³¹P NMR spectrum around +23 ppm is indicative of the phosphonium salt formation.[4]
Protocol 2: Synthesis of a Vinyl-Quinoxaline Derivative via Wittig Reaction
This protocol details the Wittig reaction between the phosphonium salt and an aromatic dialdehyde to create a conjugated molecule.
Materials:
-
5-(Triphenylphosphoniomethyl)quinoxaline bromide
-
Terephthaldehyde
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
In a separate flask, dissolve 5-(triphenylphosphoniomethyl)quinoxaline bromide (1.1 eq) in anhydrous THF.
-
Slowly add the phosphonium salt solution to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to form the deep red-colored phosphonium ylide.
-
In another flask, dissolve terephthaldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the terephthaldehyde solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-quinoxaline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, UV-Vis spectroscopy, and fluorescence spectroscopy.
Characterization Data and Expected Results
The resulting vinyl-quinoxaline derivatives are expected to exhibit strong photoluminescence.[4] The incorporation of the quinoxaline moiety is anticipated to influence the electronic properties of the material, making it a candidate for use in organic electronic devices.
Table 1: Expected Photophysical Properties of a Model Vinyl-Quinoxaline Derivative
| Property | Expected Value/Observation |
| UV-Vis Absorption (λ_max) | In the range of 350-450 nm, characteristic of π-π* transitions |
| Photoluminescence (λ_em) | Bluish-green emission, typically in the range of 480-520 nm.[4] |
| Quantum Yield | Moderate to high, depending on the specific molecular structure and solvent |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene. |
Proposed Application in Organic Semiconductors
The synthesized vinyl-quinoxaline derivatives can be explored as active materials in organic electronic devices.
Workflow for OFET Device Fabrication and Characterization
Caption: General workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Given the electron-deficient nature of the quinoxaline core, materials derived from this compound are promising candidates for n-type or ambipolar organic semiconductors . The performance of these materials in OFETs would provide valuable insights into their charge transport properties.
Table 2: Hypothetical Performance Metrics for an OFET based on a this compound Derivative
| Parameter | Target Value Range | Significance |
| Field-Effect Mobility (µ) | > 10⁻³ cm²/Vs | Indicates the efficiency of charge transport within the semiconductor layer. |
| On/Off Current Ratio | > 10⁴ | A high ratio is crucial for the switching performance of the transistor. |
| Threshold Voltage (Vth) | < 10 V | A lower threshold voltage is desirable for low-power applications. |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel organic semiconductors. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this compound in developing next-generation materials for organic electronics. The synthetic accessibility and the ability to fine-tune the electronic properties through molecular design make this compound an attractive target for further investigation in materials science.
References
Application Notes and Protocols for 5-(Bromomethyl)quinoxaline in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(bromomethyl)quinoxaline as a versatile building block in click chemistry for the synthesis of novel quinoxaline-1,2,3-triazole hybrids. The protocols detailed herein are designed to be robust and adaptable for applications in medicinal chemistry, bioconjugation, and materials science.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers an efficient, reliable, and biocompatible method for the synthesis of complex molecular architectures.[1][2][3] The combination of the quinoxaline scaffold with the stable 1,2,3-triazole linker via click chemistry allows for the rapid generation of diverse compound libraries with potential therapeutic applications.[4]
This compound serves as a key precursor, which can be readily converted to the corresponding 5-(azidomethyl)quinoxaline. This azide intermediate is then "clicked" with a variety of terminal alkynes to yield the desired 1,4-disubstituted 1,2,3-triazole products. This modular approach is highly valuable in drug discovery for exploring structure-activity relationships (SAR).[5]
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the conversion of the bromomethyl group to an azidomethyl group. The resulting 5-(azidomethyl)quinoxaline is then used in a copper-catalyzed click reaction with a terminal alkyne. A one-pot procedure, where the azide is generated in situ, is also a viable and efficient alternative.[6][7]
References
- 1. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation Strategies Involving 5-(Bromomethyl)quinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Bromomethyl)quinoxaline is a versatile reagent for the site-specific modification of biomolecules, particularly proteins and antibodies. Its reactive bromomethyl group enables covalent conjugation to nucleophilic amino acid residues, primarily the thiol group of cysteine. This reactivity makes it a valuable tool for the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functional bioconjugates. The quinoxaline moiety itself can impart desirable physicochemical properties to the resulting conjugate and may also contribute to its biological activity.
These application notes provide detailed protocols for the bioconjugation of this compound to proteins, with a focus on antibody labeling. The protocols cover protein reduction, conjugation, purification, and characterization, along with methods to assess the stability of the resulting bioconjugate.
Reaction Principle
The primary bioconjugation strategy for this compound involves the alkylation of cysteine residues. The bromomethyl group is an effective electrophile that readily reacts with the nucleophilic thiol group of a cysteine side chain via an SN2 reaction, forming a stable thioether bond. To achieve site-specific conjugation to antibodies, the interchain disulfide bonds are often partially or fully reduced to generate free cysteine thiols, which then serve as reactive handles for the quinoxaline reagent.
Data Presentation
The following tables summarize typical quantitative data for the bioconjugation of this compound to a model antibody (e.g., IgG). Please note that optimal conditions and results may vary depending on the specific protein and experimental setup.
Table 1: Reaction Conditions for Antibody Conjugation
| Parameter | Condition | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is more stable and does not require removal before conjugation. |
| Reducing Agent Conc. | 1 - 10 mM | The amount will determine the number of disulfide bonds reduced and thus the number of available conjugation sites. |
| Reduction Time | 30 - 90 minutes | Should be optimized for the specific antibody. |
| Reduction Temperature | 37°C | |
| This compound Stock Solution | 10 mM in DMSO or DMF | Prepare fresh before use. |
| Molar Excess of Quinoxaline Reagent | 5 - 20 equivalents per reduced disulfide bond | Higher excess can lead to non-specific labeling. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.0 - 7.5 | The pH should be maintained to ensure the thiol is in its nucleophilic thiolate form. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Quenching Agent | N-acetylcysteine or L-cysteine | Added in excess to react with any unreacted this compound. |
Table 2: Characterization and Stability of Antibody-Quinoxaline Conjugate
| Parameter | Typical Value/Result | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Conjugation Yield | 70 - 95% | Determined by comparing the amount of conjugated antibody to the starting amount. |
| Aggregate Formation | < 5% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (Half-life) | > 100 hours | Incubation in plasma followed by LC-MS analysis of DAR over time. |
| Antigen Binding Affinity (KD) | Comparable to unmodified antibody | Surface Plasmon Resonance (SPR) or ELISA |
Experimental Protocols
Protocol 1: Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the generation of free thiol groups on an antibody for subsequent conjugation.
Materials:
-
Antibody solution (1-10 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the reaction buffer.
-
To the antibody solution, add the required volume of TCEP stock solution to achieve the desired final concentration (e.g., 1-10 molar equivalents per disulfide bond to be reduced).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
The reduced antibody is now ready for conjugation. Proceed immediately to Protocol 2.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the alkylation of the generated free thiols with this compound.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: 100 mM N-acetylcysteine in PBS
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the desired molar excess of the this compound stock solution to the reduced antibody solution. Mix gently by pipetting.
-
Incubate the reaction at room temperature for 2 hours. Protect from light if the quinoxaline derivative is light-sensitive.
-
To quench the reaction, add an excess of the quenching solution (e.g., 20-fold molar excess over the initial amount of this compound).
-
Incubate for an additional 20 minutes at room temperature.
-
The crude antibody-quinoxaline conjugate is now ready for purification.
Protocol 3: Purification of the Antibody-Quinoxaline Conjugate
This protocol describes the removal of excess reagents and unconjugated this compound.
Materials:
-
Crude antibody-quinoxaline conjugate (from Protocol 2)
-
Desalting column (e.g., Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Equilibrate the desalting column with at least 5 column volumes of storage buffer.
-
Apply the crude conjugate solution to the column.
-
Elute the conjugate with storage buffer. The purified antibody-quinoxaline conjugate will be in the first fraction to elute.
-
Collect the protein-containing fractions, which can be identified by monitoring the absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm or using a BCA assay).
Protocol 4: Characterization of the Antibody-Quinoxaline Conjugate
This protocol outlines methods to determine the drug-to-antibody ratio (DAR) and assess the purity of the conjugate.
Methods:
-
Mass Spectrometry (MS):
-
Desalt the purified conjugate sample.
-
Analyze the intact mass of the conjugate using LC-MS with a suitable column (e.g., reversed-phase).
-
Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking a weighted average of the different species.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column with a non-polar stationary phase.
-
Elute the conjugate with a decreasing salt gradient.
-
Species with different DARs will have different retention times due to changes in hydrophobicity.
-
Calculate the average DAR from the peak areas of the different species.
-
-
Size Exclusion Chromatography (SEC):
-
Use an SEC column to separate molecules based on size.
-
Analyze the purified conjugate to determine the percentage of monomer, aggregate, and fragment.
-
Protocol 5: In Vitro Plasma Stability Assay
This protocol assesses the stability of the thioether linkage in the presence of plasma.
Materials:
-
Purified antibody-quinoxaline conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the antibody-quinoxaline conjugate in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), take an aliquot of the mixture.
-
Isolate the conjugate from the plasma proteins (e.g., using Protein A/G affinity purification).
-
Analyze the isolated conjugate by LC-MS to determine the average DAR as described in Protocol 4.
-
Plot the average DAR versus time to determine the rate of drug deconjugation and the in vitro half-life of the conjugate.
Visualizations
Caption: Experimental workflow for antibody-quinoxaline conjugation.
Caption: Reaction mechanism of cysteine alkylation.
Caption: Workflow for in vitro plasma stability assay.
Photocatalytic Applications of Quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of quinoxaline derivatives in various photocatalytic applications. The information is intended to guide researchers in organic synthesis, environmental remediation, and photodynamic therapy.
Photocatalytic Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. Photocatalysis offers a green and efficient alternative to traditional synthetic methods. Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has emerged as a promising photocatalyst for these transformations under visible light irradiation.
Application Note:
The photocatalytic synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Under visible light irradiation, the g-C3N4 photocatalyst generates electron-hole pairs. The photogenerated electrons reduce the 1,2-dicarbonyl compound, while the holes oxidize the o-phenylenediamine, facilitating the cyclization and subsequent aromatization to form the quinoxaline product. This method is characterized by mild reaction conditions, high yields, and the use of a recyclable catalyst.
Table 1: Photocatalytic Synthesis of 2,3-Diphenylquinoxaline
| Entry | Catalyst | Reactant 1 (o-phenylenediamine) | Reactant 2 (Benzil) | Solvent | Light Source | Time (h) | Yield (%) | Reference |
| 1 | g-C3N4/Ni | 1 mmol | 1 mmol | Solvent-free | Not Specified | Not Specified | 90-96 | [1] |
| 2 | Sg-C3N4 | 1,2-diamines | 1,2-diketones | Ethanol | Not Specified | Not Specified | High | [2] |
| 3 | g-C3N4/Cu3TiO4 | Not Specified | Not Specified | Ethanol | Ultrasound/Visible Light | 3-5 min | High | [3] |
| 4 | Pyridine | 1 mmol | 1 mmol | THF | Room Light | 2 | 92 | [4] |
| 5 | AlCuMoVP | 1 mmol | 1 mmol | Toluene | Room Light | 2 | 92 | [5][6] |
Experimental Protocol: Photocatalytic Synthesis of 2,3-Diphenylquinoxaline using g-C3N4
This protocol describes a general procedure for the photocatalytic synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using g-C3N4 as a photocatalyst.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Graphitic carbon nitride (g-C3N4)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask or quartz reactor
-
Visible light source (e.g., LED lamp, Xenon lamp)
-
Magnetic stirrer
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Catalyst Preparation: Synthesize g-C3N4 by heating melamine, urea, or dicyandiamide in a muffle furnace. For example, heat urea at 550 °C for 4 hours.[2] The resulting yellow powder should be ground to a fine powder.
-
Reaction Setup: In a round-bottom flask, add o-phenylenediamine (1 mmol, 108.14 mg), benzil (1 mmol, 210.23 mg), and g-C3N4 (e.g., 10 mg).
-
Add the desired solvent (e.g., 5 mL of ethanol).
-
Stir the mixture at room temperature under visible light irradiation. A blue LED (450 nm) is commonly used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion of the reaction, filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure 2,3-diphenylquinoxaline.
Characterization:
Confirm the structure of the synthesized 2,3-diphenylquinoxaline using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Photocatalytic synthesis of quinoxalines using g-C3N4.
Photodynamic Therapy (PDT) with Quinoxaline Derivatives
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce tumor cell death. Certain quinoxaline derivatives, particularly thiadiazolo[3,4-g]quinoxalines, have shown promise as potent photosensitizers for PDT.
Application Note:
Upon excitation with light of a specific wavelength, the quinoxaline-based photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can damage cellular components, leading to apoptosis or necrosis of cancer cells. The effectiveness of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ).
Table 2: Photodynamic Activity of Quinoxaline Derivatives
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Cell Line | IC50 (µg/mL) | Light Source | Reference |
| TQs-PEG4 | 1.04 | 4T1, HeLa, MCF-7 | <0.3 | 660 nm laser | Not specified in abstracts |
Experimental Protocol: In Vitro Photodynamic Therapy using a Quinoxaline-Based Photosensitizer
This protocol outlines the steps for evaluating the in vitro photodynamic efficacy of a quinoxaline-based photosensitizer against a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Quinoxaline-based photosensitizer
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption (e.g., 660 nm laser or LED array)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare various concentrations of the quinoxaline-based photosensitizer in the cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with medium only.
-
Irradiation: After incubation, wash the cells with PBS to remove the extracellular photosensitizer. Add fresh medium to each well. Irradiate the cells with the light source at a specific power density (e.g., 20 mW/cm²) for a set duration to deliver a specific light dose (e.g., 10 J/cm²). Keep a set of non-irradiated plates as dark controls.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the photosensitizer concentration to determine the IC50 value (the concentration at which 50% of the cells are killed).
Caption: Mechanism of photodynamic therapy with quinoxaline photosensitizers.
Visible-Light Induced Photopolymerization
Quinoxaline derivatives can act as efficient photoinitiators for free radical polymerization, particularly for acrylate monomers. This has applications in dental materials, coatings, and 3D printing. They can be part of two-component or three-component photoinitiating systems, often in combination with a co-initiator such as an amine or an iodonium salt.
Application Note:
In a typical two-component system, the quinoxaline derivative absorbs visible light and gets promoted to an excited state. It then interacts with a co-initiator (e.g., an electron donor like an amine). Through a photoinduced electron transfer (PET) process, a radical cation of the donor and a radical anion of the quinoxaline are formed. Subsequent proton transfer or fragmentation of the radical cation generates the initiating radicals for polymerization. The efficiency of polymerization can be monitored in real-time by techniques such as Fourier-transform infrared (FTIR) spectroscopy.
Table 3: Photopolymerization of Acrylates using Quinoxaline Derivatives
| Quinoxaline Derivative | Co-initiator | Monomer | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| Acenaphthoquinoxalines | N-methyldiethanolamine (MDEA) | Trimethylolpropane triacrylate (TMPTA) | UV/Visible Lamp | High | ~60% (in 4s for QNX-1) | [7] |
| DQ1-DQ5 | Phenylthioacetic acid (PhTAA) | TMPTA | Dental Lamp (400 nm) | Comparable to Camphorquinone | Not specified | [8] |
Experimental Protocol: Real-Time Monitoring of Acrylate Photopolymerization
This protocol describes the use of real-time FTIR spectroscopy to monitor the kinetics of photopolymerization of an acrylate monomer initiated by a quinoxaline-based photoinitiating system.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Quinoxaline derivative (photoinitiator)
-
Co-initiator (e.g., N-methyldiethanolamine, MDEA)
-
FTIR spectrometer equipped with a horizontal transmission or ATR accessory
-
Visible light source (e.g., LED with a specific wavelength, dental curing lamp)
-
Liquid sample holder (e.g., BaF₂ plates with a spacer)
Procedure:
-
Formulation Preparation: Prepare the photopolymerizable formulation by mixing the acrylate monomer, the quinoxaline photoinitiator (e.g., 0.1 wt%), and the co-initiator (e.g., 1 wt%) in a vial. Ensure thorough mixing.
-
Sample Preparation for FTIR: Place a drop of the formulation between two BaF₂ plates separated by a spacer of known thickness (e.g., 25 µm) to create a thin film of the sample.
-
FTIR Setup: Place the sample holder in the FTIR spectrometer.
-
Real-Time Monitoring:
-
Position the visible light source to irradiate the sample inside the FTIR compartment.
-
Set the FTIR to collect spectra in rapid scan mode (e.g., one spectrum per second).
-
Start collecting spectra for a brief period before turning on the light to establish a baseline.
-
Turn on the light source to initiate polymerization and continue collecting spectra in real-time.
-
-
Data Analysis:
-
The conversion of the acrylate double bonds can be monitored by the decrease in the intensity of the characteristic C=C stretching vibration band around 1635 cm⁻¹.
-
Calculate the degree of conversion at each time point using the following equation: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.
-
Plot the conversion versus time to obtain the polymerization kinetics profile. The rate of polymerization (Rp) can be determined from the slope of this curve.
-
Caption: Photoinitiation mechanism of radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-(Bromomethyl)quinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Bromomethyl)quinoxaline. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the free-radical bromination of 5-methylquinoxaline. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be?
A2: A common side reaction in the synthesis of this compound is over-bromination, leading to the formation of 5-(dibromomethyl)quinoxaline. This occurs when the benzylic radical of the desired product reacts further with the brominating agent.
Q3: My reaction is producing colored impurities, and the yield of the desired product is low. What are the likely causes?
A3: Low yields and the formation of colored impurities can stem from several factors. One possibility is the bromination of the quinoxaline ring itself, which is an aromatic heterocycle and can undergo electrophilic substitution under certain conditions. Additionally, decomposition of the starting material or product can occur under harsh radical conditions or prolonged reaction times.
Q4: How can I minimize the formation of the dibrominated byproduct?
A4: To minimize the formation of 5-(dibromomethyl)quinoxaline, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess or an equimolar amount of NBS relative to 5-methylquinoxaline is recommended. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stopping the reaction once the starting material is consumed can also prevent over-bromination.
Q5: What is the best way to purify the crude this compound?
A5: Purification of this compound typically involves column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective in separating the desired monobrominated product from the starting material, dibrominated byproduct, and other impurities. Recrystallization can also be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Ensure the radical initiator is active and added at the correct temperature. |
| Decomposition of starting material or product. | - Lower the reaction temperature.- Use a less polar solvent.- Minimize exposure to light. | |
| Formation of 5-(dibromomethyl)quinoxaline | Excess of NBS. | - Use 1.0-1.1 equivalents of NBS relative to 5-methylquinoxaline. |
| Prolonged reaction time. | - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Presence of ring-brominated byproducts | Non-selective bromination conditions. | - Ensure the reaction is carried out under strict free-radical conditions (use of a radical initiator and a non-polar solvent).- Avoid acidic conditions which can promote electrophilic aromatic bromination. |
| Difficulty in purifying the product | Inefficient separation of byproducts. | - Optimize the solvent system for column chromatography.- Consider a two-step purification process involving both chromatography and recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the free-radical bromination of 5-methylquinoxaline.
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylquinoxaline (1 equivalent) in anhydrous CCl₄ or CH₃CN.
-
Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Purification of 5-(Bromomethyl)quinoxaline Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-(bromomethyl)quinoxaline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
A1: The two most common and effective purification techniques for this compound derivatives are column chromatography and recrystallization.[1] Column chromatography is versatile for separating complex mixtures, while recrystallization is excellent for removing small amounts of impurities from a solid product.[1] The choice between these methods depends on the purity of the crude material and the nature of the impurities.
Q2: What are the main stability concerns for this compound derivatives during purification and storage?
A2: The bromomethyl group is reactive and susceptible to degradation. The primary stability concerns are:
-
Hydrolysis: The compound can react with water (moisture) to form the corresponding, more polar, 5-(hydroxymethyl)quinoxaline.[2]
-
Photodegradation: Exposure to light can cause decomposition.[2]
-
Thermal Decomposition: Elevated temperatures can accelerate degradation.[2]
-
Reaction with Nucleophiles: The bromomethyl group can react with nucleophilic solvents (e.g., methanol, ethanol) or impurities, leading to byproducts.
To minimize degradation, it is crucial to use dry solvents, protect the compound from light, avoid excessive heat, and store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]
Q3: What are common impurities that can arise during the synthesis of this compound derivatives?
A3: Impurities can originate from starting materials or side reactions. Common impurities in quinoxaline synthesis from o-phenylenediamines include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or the 1,2-dicarbonyl compound.
-
Benzimidazoles: Formation of these byproducts can occur, especially under acidic conditions.[2]
-
Quinoxaline Dimers: Self-condensation can happen in the presence of strong acids.[2]
-
Over-oxidation Products: The o-phenylenediamine starting material can be sensitive to oxidation.[2]
-
Isomeric Products: If substituted o-phenylenediamines are used, isomeric quinoxaline derivatives may form.
Troubleshooting Guides
Column Chromatography Issues
Q4: My this compound derivative appears to be decomposing on the silica gel column. What can I do?
A4: Decomposition on silica gel is a common problem for acid-sensitive compounds. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase.
Q5: I'm having trouble separating my this compound derivative from a closely related impurity by column chromatography. How can I improve the separation?
A5: Achieving good separation between compounds with similar polarities can be challenging. Here are some techniques to improve resolution:
-
Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[3] Aim for an Rf value of approximately 0.3-0.4 for your target compound.
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with very similar Rf values.
-
Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase such as alumina or reverse-phase silica gel (C18).
Recrystallization Issues
Q6: My this compound derivative is "oiling out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the solution being too concentrated or cooling too quickly. Here are some solutions:
-
Add More Solvent: The oil may have formed because the solution is supersaturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[4]
-
Cool the Solution More Slowly: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[4]
-
Use a Co-solvent System: If a single solvent isn't working, try a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, heat the solution until it is clear again and allow it to cool slowly.
Q7: The yield of my recrystallized this compound derivative is very low. What are the possible causes and solutions?
A7: Low recovery is a common issue in recrystallization. The primary causes and their solutions are:
-
Using Too Much Solvent: This is the most frequent reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[4][5] To fix this, you can evaporate some of the solvent to concentrate the solution and then try to crystallize it again.[4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Data Presentation
Table 1: Thin Layer Chromatography (TLC) Data for Quinoxaline Derivatives
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Typical Rf Range |
| Quinoxaline Derivatives | Silica Gel | Hexane / Ethyl Acetate (4:1) | 0.3 - 0.5 |
| Quinoxaline Derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (15:1 to 5:1) | Varies with substitution |
| Quinoxaline Derivatives | Silica Gel | Dichloromethane / Methanol (100:1 to 50:1) | Varies with substitution |
Note: Rf values are highly dependent on the specific substitution pattern of the quinoxaline derivative. It is crucial to perform TLC analysis on your specific compound to determine the optimal solvent system.
Table 2: Column Chromatography Parameters for Quinoxaline Derivatives
| Stationary Phase | Mobile Phase | Elution Mode | Typical Yield |
| Silica Gel | Hexane / Ethyl Acetate | Gradient or Isocratic | > 80% |
| Neutral Alumina | Dichloromethane / Methanol | Gradient or Isocratic | > 85% |
| Reverse-Phase (C18) | Acetonitrile / Water | Gradient | > 90% |
Table 3: Recrystallization Solvents and Typical Yields for Quinoxaline Derivatives
| Solvent/Co-solvent System | Typical Yield |
| Ethanol | 85-95% |
| Ethanol / Water | 60-70% |
| Methanol / Acetone | Varies |
| Benzene | ~90% |
Note: The optimal solvent and yield will vary depending on the specific this compound derivative and the impurities present.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios).
-
Visualize the spots under UV light (254 nm).
-
Select a solvent system that gives an Rf value of ~0.3 for the desired product and good separation from impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
-
Common solvents to test include ethanol, methanol, ethyl acetate, and co-solvent systems like ethanol/water.
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring.
-
Continue to add small portions of the hot solvent until the compound is just dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture and gently heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals thoroughly, for example, in a vacuum oven at a low temperature.
-
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting common issues in column chromatography.
Caption: Troubleshooting common issues in recrystallization.
References
Quinoxaline Synthesis Technical Support Center: Avoiding N-Oxide Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to minimize or eliminate the formation of N-oxide byproducts during quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N-oxide formation during quinoxaline synthesis?
A1: N-oxide formation is typically an oxidative side reaction where one or both of the nitrogen atoms in the quinoxaline ring are oxidized. The most common causes include:
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Oxidizing Reagents: The use of strong oxidizing agents during the synthesis, or the presence of oxidative impurities in the starting materials or solvents.
-
Atmospheric Oxygen: Reactions run in the presence of air, especially at elevated temperatures or in the presence of certain catalysts, can lead to oxidation.
-
Reaction Conditions: High temperatures, prolonged reaction times, and certain solvents can promote the oxidation of the nitrogen atoms in the quinoxaline ring.
Q2: Which quinoxaline synthesis methods are most prone to N-oxide formation?
A2: Syntheses that involve oxidative cyclization steps are particularly susceptible. For instance, the Beirut reaction, which can utilize various oxidizing agents, may produce N-oxides if conditions are not carefully controlled. Similarly, any synthesis starting from nitro-substituted precursors that involves a reduction step followed by cyclization can sometimes lead to incomplete reduction or side oxidations, yielding N-oxide derivatives.
Q3: Can N-oxide byproducts be removed after the reaction is complete?
A3: Yes, N-oxide byproducts can often be removed post-synthesis. A common method is to reduce the N-oxide back to the parent quinoxaline. This can be achieved using various reducing agents.
Troubleshooting Guide: N-Oxide Formation
This guide addresses common issues related to N-oxide formation and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| High percentage of N-oxide detected in the crude product. | Reaction conditions are too oxidative. | • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen. • Lower the reaction temperature and monitor for completion to avoid prolonged heating. |
| Choice of reagents. | • If using an oxidizing agent, consider a milder alternative or optimize its stoichiometry. • For syntheses from o-phenylenediamines and α-dicarbonyls, ensure the diamine is pure and not partially oxidized. | |
| N-oxide is difficult to separate from the desired quinoxaline. | Similar polarity of the product and byproduct. | • Attempt reduction of the crude product mixture. The resulting quinoxaline should have different chromatographic behavior. • Explore alternative crystallization solvents that may selectively precipitate the desired product or the N-oxide. |
| Inconsistent N-oxide formation between batches. | Variability in solvent or reagent quality. | • Use freshly distilled or high-purity anhydrous solvents to minimize oxidative impurities like peroxides. • Ensure the quality and purity of starting materials are consistent across all batches. |
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline via Condensation with Minimal N-Oxide Formation
This protocol describes the reaction of an o-phenylenediamine with an α-dicarbonyl compound, a common method that generally avoids harsh oxidative conditions.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Dissolve the o-phenylenediamine in ethanol in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Reductive Removal of Quinoxaline N-Oxide
This protocol provides a method for reducing an unwanted N-oxide byproduct back to the parent quinoxaline.
Materials:
-
Crude quinoxaline product containing N-oxide
-
Sodium dithionite (Na₂S₂O₄) (2-3 eq)
-
Solvent (e.g., Methanol/Water mixture)
Procedure:
-
Dissolve the crude product in a mixture of methanol and water (e.g., 3:1 v/v).
-
Heat the solution gently to around 50-60 °C.
-
Add sodium dithionite portion-wise to the stirred solution. The reaction is often accompanied by a color change.
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Continue stirring at this temperature for 1-2 hours, monitoring the disappearance of the N-oxide spot by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the organic product.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified quinoxaline.
Visual Diagrams
Caption: General pathway for quinoxaline synthesis and N-oxide side-product formation.
Caption: A troubleshooting workflow for addressing N-oxide formation in experiments.
Technical Support Center: Prevention of Benzimidazole Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate the formation of common byproducts during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzimidazole synthesis?
A1: The most frequently encountered byproducts in benzimidazole synthesis, particularly from the condensation of o-phenylenediamines and aldehydes, are 1,2-disubstituted benzimidazoles (from the reaction of a second aldehyde molecule), and various colored impurities arising from oxidation or side reactions of the starting materials. In some cases, Schiff base intermediates may not cyclize properly, leading to their presence as impurities.
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst plays a crucial role in directing the selectivity of the reaction. For instance, certain Lewis acid catalysts, like Er(OTf)3, can selectively promote the formation of 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1][2] Conversely, in the absence of such a catalyst, the formation of the mono-substituted product is often favored.[1][2] Heterogeneous catalysts, such as supported gold nanoparticles, can offer high selectivity for the desired 2-substituted benzimidazole under mild conditions.[3][4]
Q3: Can the solvent and temperature be optimized to reduce byproducts?
A3: Yes, both solvent and temperature are critical parameters. A solvent screen can identify the optimal medium for the reaction, with common choices including methanol, ethanol, acetonitrile, and DMF.[5] High temperatures can sometimes lead to increased byproduct formation and decomposition, so it's essential to monitor the reaction and find the optimal temperature for the specific substrates and catalyst being used.[6]
Q4: What is the source of colored impurities and how can they be minimized?
A4: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or from side reactions that produce highly conjugated systems. To minimize these, it is recommended to use high-purity starting materials and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the substrates are sensitive to air. The use of o-phenylenediamine dihydrochloride as a starting material can also help in reducing the formation of colored impurities.[7]
Q5: How can I prevent the formation of 1,2-disubstituted benzimidazoles?
A5: To prevent the formation of the 1,2-disubstituted byproduct, you can:
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Control the stoichiometry: Use a slight excess of the o-phenylenediamine relative to the aldehyde.
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Choose the right catalyst: Avoid catalysts that are known to promote di-substitution.
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Optimize reaction conditions: Lowering the reaction temperature and time can sometimes disfavor the second substitution reaction.
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Consider the electronics of the aldehyde: Electron-deficient aldehydes are less prone to forming di-substituted products.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Presence of a significant amount of 1,2-disubstituted byproduct | - Reaction conditions (e.g., catalyst, high temperature) favor di-substitution.- Stoichiometry of reactants is not optimal.- The aldehyde used is highly reactive (electron-rich). | - Use a catalyst that favors mono-substitution (e.g., supported gold nanoparticles).- Adjust the stoichiometry to use a slight excess of o-phenylenediamine.- Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed.- If possible, use an aldehyde with electron-withdrawing groups. |
| Formation of colored impurities | - Oxidation of o-phenylenediamine.- Side reactions leading to polymeric or highly conjugated materials. | - Use high-purity, freshly sourced o-phenylenediamine.- Conduct the reaction under an inert atmosphere (N2 or Ar).- Consider using o-phenylenediamine dihydrochloride as the starting material.[7]- Purify the crude product using activated charcoal. |
| Incomplete cyclization (presence of Schiff base intermediate) | - Insufficient activation for the cyclization step.- The reaction was not allowed to proceed for a sufficient amount of time. | - Ensure the presence of an appropriate catalyst or acidic medium to promote cyclization.- Increase the reaction time and monitor the progress by TLC or LC-MS.- A higher reaction temperature may be required for the cyclization step. |
| Low overall yield | - Suboptimal reaction conditions (temperature, solvent, catalyst).- Poor quality of starting materials.- The catalyst is inactive or used in insufficient quantity. | - Perform a systematic optimization of reaction parameters (see tables below).- Verify the purity of the o-phenylenediamine and the aldehyde.- Increase the catalyst loading or try a different catalyst. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
Table 1: Effect of Catalyst on the Selectivity of Benzimidazole Synthesis
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (min) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) | Reference |
| None | Benzaldehyde | Water | 80 | 15 | 41 | 51 | [1] |
| Er(OTf)3 | Benzaldehyde | Water | 80 | 15 | - | 72 | [1] |
| None | 4-Nitrobenzaldehyde | Ethanol | 80 | 2 | 99 | - | [1] |
| Er(OTf)3 | 4-Nitrobenzaldehyde | Ethanol | 80 | 2 | 99 | - | [1] |
| Au/TiO2 | 4-Methylbenzaldehyde | CHCl3:MeOH (3:1) | 25 | 120 | High Yield | Not Reported | [3][4] |
Table 2: Optimization of Reaction Parameters for Benzimidazole Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | None | Reflux | 4 | Comparable yields of mono- and di-substituted products | [3] |
| CHCl3:MeOH (3:1) | Au/TiO2 | 25 | 2 | High Yield | [3][4] |
| Water | None | 250 | 2 | ~90 | [6] |
| Acetonitrile | H2O2/HCl | Room Temp | Short | Excellent | [7] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing supported gold nanoparticles for the selective synthesis of 2-substituted benzimidazoles.[3][4]
-
Materials:
-
o-phenylenediamine (1 mmol)
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Substituted aldehyde (1 mmol)
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Au/TiO2 catalyst (e.g., 60 mg, 1 wt. %)
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Solvent: Chloroform:Methanol (3:1 v/v)
-
-
Procedure:
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In a round-bottom flask, combine o-phenylenediamine and the substituted aldehyde in the chloroform:methanol solvent mixture.
-
Add the Au/TiO2 catalyst to the mixture.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst.
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The filtrate contains the product. Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: Minimizing Colored Impurities using o-Phenylenediamine Dihydrochloride
This protocol is a general method that can be adapted to reduce the formation of colored byproducts.[7]
-
Materials:
-
o-phenylenediamine dihydrochloride (1 mmol)
-
Substituted aldehyde or carboxylic acid (1 mmol)
-
Appropriate solvent (e.g., ethanol, water)
-
Base for neutralization (e.g., sodium bicarbonate)
-
-
Procedure:
-
Dissolve the o-phenylenediamine dihydrochloride in the chosen solvent.
-
Add the aldehyde or carboxylic acid to the solution.
-
If required, add a catalyst.
-
Heat the reaction mixture to the desired temperature and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base until the pH is neutral or slightly basic.
-
The product will often precipitate out of the solution.
-
Collect the product by filtration and wash with cold water.
-
Purify the product by recrystallization.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of benzimidazoles.
Caption: Logical pathways for product and byproduct formation in benzimidazole synthesis.
References
- 1. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Nucleophilic Substitution on 5-(Bromomethyl)quinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 5-(bromomethyl)quinoxaline.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution on the benzylic position of this compound, a reaction analogous to standard SN2 processes on benzylic halides.
Issue 1: Low or No Conversion of this compound
| Possible Cause | Recommendation |
| Weak Nucleophile | The reactivity of the nucleophile is critical. For neutral nucleophiles like amines or alcohols, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU) is often required to generate the more potent anionic nucleophile (amide or alkoxide). For less reactive nucleophiles, consider using a stronger base or a more polar aprotic solvent to enhance nucleophilicity. Thiols are generally excellent nucleophiles for this type of reaction and may not require a strong base. |
| Steric Hindrance | Highly branched or bulky nucleophiles can significantly slow down the SN2 reaction. If possible, consider using a less sterically hindered nucleophile. Increasing the reaction temperature may help overcome the activation energy barrier associated with steric hindrance. |
| Inappropriate Solvent | The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. |
| Suboptimal Temperature | While many SN2 reactions on benzylic bromides proceed at room temperature, some may require heating. If the reaction is sluggish, gradually increase the temperature (e.g., to 40-80 °C). However, be cautious as excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
Issue 2: Formation of Multiple Products
| Possible Cause | Recommendation |
| Over-alkylation of Nucleophile | For nucleophiles with multiple reactive sites (e.g., primary amines), di-substitution can occur where two molecules of this compound react with one molecule of the nucleophile. To minimize this, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) or add the this compound slowly to the reaction mixture to maintain a low concentration. |
| Reaction with Quinoxaline Nitrogens | The nitrogen atoms of the quinoxaline ring are nucleophilic and can potentially be alkylated by this compound, leading to the formation of a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or under forcing conditions. Using milder reaction conditions (lower temperature, less reactive solvent) can help to mitigate this side reaction. |
| Elimination Side Products | Although less common for benzylic bromides compared to other alkyl halides, elimination to form a methylene-quinoxaline intermediate can occur, especially with sterically hindered or strongly basic nucleophiles. Using a less hindered, non-basic nucleophile or milder reaction conditions can suppress this pathway. |
| Decomposition | A dark coloration of the reaction mixture and the formation of a complex mixture of products can indicate decomposition of the starting material or product. This may be caused by an excessively high reaction temperature or the use of an incompatible base. It is recommended to run the reaction at a lower temperature and/or use a milder base (e.g., K₂CO₃ instead of NaH). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for nucleophilic substitution on this compound?
A1: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the most effective for SN2 reactions involving benzylic bromides. They enhance the reactivity of anionic nucleophiles by not solvating the anion as strongly as protic solvents do. The optimal solvent can be substrate-dependent, and it is sometimes worthwhile to screen a few options.
Q2: Do I need a base for this reaction?
A2: If you are using a neutral nucleophile such as an amine or an alcohol, a base is typically required to deprotonate the nucleophile and increase its reactivity, or to scavenge the HBr formed during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N). For very weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) might be necessary, but care should be taken to avoid side reactions. If your nucleophile is already an anion (e.g., sodium thiophenoxide), an additional base is not necessary.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (this compound), the product, and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: My product is difficult to purify. What can I do?
A4: Purification of quinoxaline derivatives can sometimes be challenging due to their polarity and potential to streak on silica gel. If you are having difficulty with standard column chromatography, consider using a different stationary phase (e.g., alumina) or a different eluent system. Recrystallization from a suitable solvent system is also a powerful purification technique for solid products. If the product is basic (e.g., an amine derivative), an acidic workup followed by basification and extraction can help to remove non-basic impurities.
Q5: Is this compound stable?
A5: this compound is a reactive benzylic bromide and should be handled with care. It can be sensitive to moisture and light. It is best to use it fresh or store it under an inert atmosphere in a cool, dark place. Decomposition may be observed as a discoloration of the solid.
Experimental Protocols
The following are generalized protocols for nucleophilic substitution on this compound with different types of nucleophiles. These should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
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To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
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Stir the reaction mixture at room temperature for 4-12 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-(morpholinomethyl)quinoxaline.
Protocol 2: Reaction with an Oxygen Nucleophile (e.g., Phenol)
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To a solution of phenol (1.2 eq) in DMF (0.2 M), add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 15 minutes to form the phenoxide.
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Add a solution of this compound (1.0 eq) in DMF.
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Heat the reaction mixture to 60 °C and stir for 2-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reaction with a Sulfur Nucleophile (e.g., Thiophenol)
-
To a solution of this compound (1.0 eq) in THF (0.1 M), add thiophenol (1.1 eq) and triethylamine (1.2 eq).
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Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Example Reaction Conditions for Nucleophilic Substitution on this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 25 | 6 | >90 |
| Piperidine | K₂CO₃ | Acetonitrile | 25 | 5 | >90 |
| Phenol | K₂CO₃ | DMF | 60 | 4 | 85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 | 3 | 88 |
| Thiophenol | Et₃N | THF | 25 | 2 | >95 |
| Sodium Azide | N/A | DMSO | 25 | 1 | >95 |
Note: Yields are approximate and will vary depending on the specific reaction conditions and scale.
Visualizations
Caption: General experimental workflow for nucleophilic substitution on this compound.
Caption: Troubleshooting decision tree for low conversion in SN2 reactions of this compound.
Stability issues of 5-(Bromomethyl)quinoxaline in different solvents
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of 5-(Bromomethyl)quinoxaline in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure the long-term integrity of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and dark place. The recommended storage temperature is 2-8°C.[1] For maximum stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is also advised to prevent moisture and air exposure.[1]
Q2: I need to make a stock solution. Which solvents are recommended and which should be avoided?
This compound is a reactive compound due to the presence of the bromomethyl group, which is susceptible to nucleophilic attack.[2][3]
-
Recommended Solvents for Short-Term Use: Anhydrous aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally suitable for preparing solutions for immediate use in reactions.
-
Solvents to Use with Caution: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of quinoxaline derivatives.[4] However, DMSO can contain trace amounts of water and may not be suitable for long-term storage.
-
Solvents to Avoid for Storage: Protic and nucleophilic solvents such as water, methanol, and ethanol should be avoided for preparing stock solutions intended for storage, as they can react with the bromomethyl group, leading to degradation.
Q3: My solution of this compound has turned yellow/brown. Is it still usable?
A color change often indicates degradation. This can be caused by exposure to light, air (oxidation), or reaction with the solvent.[1] Before using a discolored solution, it is critical to assess its purity. A quick check using Thin-Layer Chromatography (TLC) against a fresh sample can reveal the presence of impurities.[1] For quantitative assessment, High-Performance Liquid Chromatography (HPLC) analysis is recommended.[5][6][7] If significant degradation is detected, it is best to use a freshly prepared solution.
Q4: What are the likely degradation pathways for this compound?
The primary degradation pathway is the nucleophilic substitution of the bromide atom. This is particularly relevant in the presence of nucleophiles, including common laboratory solvents.
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Hydrolysis: In the presence of water (including atmospheric moisture), the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 5-(Hydroxymethyl)quinoxaline.[1]
-
Solvolysis: In alcohol-based solvents (e.g., methanol, ethanol), the compound can undergo solvolysis to form the corresponding ether (e.g., 5-(Methoxymethyl)quinoxaline).
-
Oxidation: Like many complex organic molecules, quinoxalines can be susceptible to oxidation, which can be accelerated by exposure to air and light.[1]
Below is a diagram illustrating a potential degradation pathway.
Caption: Potential nucleophilic substitution degradation pathways.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no yield in subsequent reaction | Degradation of the starting material. | Confirm the purity of your this compound using HPLC or NMR before starting the reaction.[1] Use a fresh batch or a freshly prepared solution from solid. |
| Appearance of multiple spots on TLC | Presence of degradation products. | Purify the material before use, for example, by recrystallization. Verify the purity of your solvent to ensure it is anhydrous and free of nucleophilic impurities.[1] |
| Solid material is clumpy or sticky | Hydrolysis due to moisture exposure. | Handle and store the compound in a desiccator or glovebox under a dry atmosphere.[1] If clumping is minor, you may dry the material under vacuum, but purity must be re-verified. |
| Inconsistent reaction results | Variable purity of the starting material or solvent instability. | Always use a consistent source and lot of the compound. Prepare solutions fresh before each use, especially when using solvents like DMSO or THF. Perform a stability study in your chosen solvent under your experimental conditions. |
Data Summary: Solvent Stability
| Solvent | Type | Expected Stability (at Room Temp, protected from light) | Notes |
| Acetonitrile (anhydrous) | Aprotic, non-nucleophilic | Good | Recommended for short-term storage and reaction setup. |
| DMF (anhydrous) | Aprotic Polar | Good | Suitable for reactions. Ensure it is truly anhydrous. |
| THF (anhydrous) | Aprotic Ether | Moderate | Can form peroxides. Use freshly distilled or inhibitor-free for best results. |
| Dichloromethane (anhydrous) | Aprotic, non-polar | Good | Good for short-term handling and reactions. |
| DMSO (anhydrous) | Aprotic Polar | Moderate to Poor | Hygroscopic; absorbed water can cause hydrolysis. Recommended for immediate use only. |
| Water / Buffers | Protic, Nucleophilic | Poor | Rapid hydrolysis is expected. Not suitable for storage. |
| Methanol / Ethanol | Protic, Nucleophilic | Poor | Solvolysis (reaction with the solvent) is likely. Not suitable for storage. |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by HPLC
This protocol outlines a general method for monitoring the purity of this compound and assessing its stability in a chosen solvent over time.
-
Instrumentation:
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).[5]
-
Injection Volume: 5-10 µL.[5]
-
-
Sample Preparation:
-
Time Zero (T=0) Sample: Accurately prepare a solution of this compound in the solvent of interest (e.g., anhydrous acetonitrile) at a known concentration (e.g., 0.5 mg/mL). Immediately filter and inject.
-
Stability Samples: Store the stock solution under the desired conditions (e.g., room temperature, protected from light). At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot, dilute if necessary, filter, and inject.
-
-
Data Analysis:
-
Monitor the peak area of the main this compound peak over time.
-
Calculate the percentage purity at each time point by dividing the main peak area by the total area of all peaks.
-
The appearance of new peaks indicates the formation of degradation products.
-
Caption: Experimental workflow for an HPLC-based stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science [b.aun.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yields in 5-(Bromomethyl)quinoxaline reactions
Welcome to the Technical Support Center for the synthesis of 5-(bromomethyl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, primarily through the Wohl-Ziegler bromination of 5-methylquinoxaline.
Q1: My reaction yield is very low. What are the most common causes?
Low yields in the synthesis of this compound are typically due to one or more of the following factors:
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Suboptimal Reaction Conditions: The Wohl-Ziegler reaction is sensitive to temperature, initiator concentration, and solvent choice.
-
Side Reactions: Competing reactions, such as bromination on the aromatic ring or dibromination, can significantly reduce the yield of the desired product.
-
Impure Starting Materials: The purity of 5-methylquinoxaline and N-bromosuccinimide (NBS) is crucial for a successful reaction.
-
Product Degradation: this compound can be susceptible to hydrolysis or other degradation pathways, especially during workup and purification.
Q2: I seem to be getting a significant amount of a solid byproduct that is not my desired product. What could it be?
A common solid byproduct is succinimide, which is formed from NBS during the reaction.[1] This is expected and is often an indicator that the reaction is proceeding. However, if you are observing other unexpected byproducts, it could be due to side reactions.
Q3: How can I minimize the formation of 5,X-dibromo-methylquinoxaline (aromatic bromination)?
A significant side reaction is the electrophilic aromatic bromination of the quinoxaline ring, which is favored under certain conditions. To minimize this:
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred for Wohl-Ziegler reactions as they disfavor ionic side reactions like aromatic bromination. Polar solvents can promote the formation of Br+, leading to electrophilic attack on the aromatic ring.
-
Maintain a Low Concentration of Br₂: The Wohl-Ziegler reaction relies on a low, steady concentration of bromine radicals.[1][2] High local concentrations of Br₂ can lead to aromatic bromination. Using N-bromosuccinimide (NBS) as the bromine source helps maintain this low concentration.[1][2]
-
Control the Temperature: While radical initiation requires heat or UV light, excessively high temperatures can sometimes favor side reactions.
Q4: I am observing a product with a higher molecular weight than expected, suggesting dibromination. How can I avoid this?
The formation of 5-(dibromomethyl)quinoxaline is another potential side reaction. To avoid this:
-
Control the Stoichiometry: Use a controlled amount of NBS (typically 1.0 to 1.1 equivalents) relative to the 5-methylquinoxaline. Using a large excess of NBS will favor dibromination.
-
Monitor the Reaction Progress: Closely monitor the reaction by techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.
Q5: My purified product seems to decompose over time. What is the stability of this compound and how should it be stored?
Benzylic bromides like this compound can be sensitive to moisture and light. Hydrolysis of the bromomethyl group to the corresponding alcohol is a common degradation pathway.
-
Storage Conditions: Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to atmospheric moisture during handling.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes the expected impact of key variables on the reaction outcome based on general principles of the Wohl-Ziegler reaction.
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Higher yield of benzylic bromide | Environmental and safety concerns with CCl₄ |
| Polar (e.g., acetonitrile, acetic acid) | Lower yield, increased aromatic bromination | Promotes ionic side reactions | |
| Initiator | Radical Initiator (e.g., AIBN, benzoyl peroxide) | Essential for benzylic bromination | Incorrect amount can lead to slow or uncontrolled reaction |
| UV Light | Effective for radical initiation | May require specialized equipment | |
| NBS Purity | Freshly recrystallized | Higher yield, fewer side reactions | Impure NBS can contain excess bromine, leading to side reactions |
| Temperature | Reflux in CCl₄ (~77°C) | Optimal for many Wohl-Ziegler reactions | Too high may increase side reactions; too low may be slow |
| Stoichiometry | 1.0-1.1 eq. NBS | Maximizes mono-bromination | Excess NBS leads to di-bromination |
Experimental Protocols
Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol describes a general procedure for the benzylic bromination of 5-methylquinoxaline.
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-methylquinoxaline (1.0 eq.) in CCl₄.
-
Addition of Reagents: Add NBS (1.05 eq.) and a catalytic amount of AIBN or BPO (0.02-0.1 eq.) to the flask.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere. The reaction progress should be monitored by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface of the reaction mixture.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide by-product and wash it with a small amount of cold CCl₄.
-
Combine the filtrate and the washings.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Protecting Group Strategies for Reactions with 5-(Bromomethyl)quinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromomethyl)quinoxaline. The information is designed to address specific experimental challenges, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in alkylation reactions?
A1: this compound is a potent alkylating agent due to the electron-withdrawing nature of the quinoxaline ring, which makes the benzylic bromide a good leaving group. The main challenges include:
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Side reactions at the quinoxaline nitrogens: The lone pairs on the quinoxaline nitrogen atoms can compete with the desired nucleophile, leading to the formation of quaternary quinoxalinium salts.
-
Dialkylation: If the nucleophile has more than one reactive site, or if the mono-alkylated product is still sufficiently nucleophilic, dialkylation can occur.
-
Low solubility: Quinoxaline derivatives can sometimes have poor solubility in common organic solvents, which can hinder reaction kinetics.
-
Purification difficulties: The polarity of the desired product may be similar to that of byproducts, making chromatographic separation challenging.
Q2: When should I consider using a protecting group for my nucleophile?
A2: A protecting group is necessary when your nucleophile contains multiple reactive sites and you want to achieve selective alkylation at a specific position. For example, if you are reacting this compound with an amino acid, you would need to protect the amino group to prevent it from reacting, while the carboxylate attacks the bromomethyl group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl).[1][2]
Q3: Is it necessary to protect the nitrogen atoms of the quinoxaline ring?
A3: While direct N-alkylation of the quinoxaline ring is a potential side reaction, it is less common than with more electron-rich heterocyclic systems. For many reactions with soft nucleophiles, protection of the quinoxaline nitrogens may not be necessary. However, if you are using highly reactive nucleophiles or harsh reaction conditions, or if you observe significant byproduct formation consistent with quinoxalinium salt formation, then N-protection should be considered. Due to the limited specific literature on protecting this compound itself, one might consider strategies used for other N-heterocycles, such as N-oxide formation or the use of electron-withdrawing groups on the ring if the synthesis allows.
Q4: What are the recommended methods for purifying products from these reactions?
A4: Purification of quinoxaline derivatives is typically achieved through recrystallization or silica gel column chromatography.[3] For recrystallization, common solvents include ethanol, ethyl acetate, and mixtures of hexanes and ethyl acetate. For column chromatography, a gradient of ethyl acetate in hexanes is often a good starting point for elution. The polarity of the eluent can be adjusted based on the polarity of the product and impurities as monitored by Thin Layer Chromatography (TLC).
Troubleshooting Guides
Problem 1: Low Yield of the Desired Alkylated Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress by TLC to determine the optimal reaction time. - Increase the reaction temperature or try a different solvent with a higher boiling point. - Use a stronger base if a base is required to deprotonate the nucleophile. |
| Side Product Formation | - Identify the major byproduct(s) by techniques like NMR or LC-MS. - If N-alkylation of the quinoxaline is observed, consider running the reaction at a lower temperature or using a less polar solvent. - If dialkylation is the issue, use a larger excess of the nucleophile or add the this compound slowly to the reaction mixture. |
| Degradation of Starting Material | - Ensure the purity of this compound, as it can be susceptible to hydrolysis. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Problem 2: Formation of Multiple Products on TLC
| Potential Cause | Recommended Solution |
| Reaction with Quinoxaline Nitrogens | - This leads to the formation of a quinoxalinium salt, which will have a very different polarity from the desired product. - Consider using a less polar, non-protic solvent to disfavor the formation of charged intermediates. |
| Dialkylation of the Nucleophile | - Use a protecting group strategy if your nucleophile has multiple reactive sites. - Adjust the stoichiometry to use an excess of the nucleophile relative to the this compound. |
| Decomposition | - Lower the reaction temperature. - Shorten the reaction time. - Ensure all reagents and solvents are dry and of high purity. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
This protocol describes a general method for the reaction of a primary or secondary amine with this compound.
Materials:
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This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.
-
Add the base (K₂CO₃ or DIPEA) to the mixture and stir for 15 minutes at room temperature.
-
Dissolve the this compound in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture.
-
Heat the reaction mixture to a temperature between 50°C and 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Boc Protection of a Primary Amine
This protocol is for the protection of a primary amine nucleophile before reaction with this compound.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (TEA or NaOH) and stir the mixture at room temperature.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) if TEA was used, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Boc-protected amine.
Visualizations
Caption: A general experimental workflow for the alkylation of a nucleophile with this compound.
Caption: A troubleshooting workflow for common issues in reactions with this compound.
References
Technical Support Center: Regioselective Bromination of Methylquinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methylquinoxalines. The focus is on controlling regioselectivity to achieve bromination at either the methyl group (benzylic position) or the aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of methylquinoxaline bromination?
Bromination of methylquinoxalines can yield two main types of products, depending on the reaction conditions. Radical conditions typically lead to substitution on the methyl group, forming a (bromomethyl)quinoxaline.[1][2] Electrophilic conditions, on the other hand, result in substitution on the electron-rich benzene portion of the quinoxaline ring, yielding a bromo-methylquinoxaline.[3][4] The choice between these two pathways is crucial for directing the synthesis towards the desired product.
Q2: How do I selectively brominate the methyl group of a methylquinoxaline?
To achieve selective bromination of the methyl group (benzylic bromination), you should employ free-radical conditions. This reaction, often called the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride (CCl₄) or a safer alternative like 1,2-dichloroethane.[5][6] The reaction requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light.[6][7] Maintaining a low concentration of molecular bromine is key to preventing competitive electrophilic addition to the aromatic ring.[8]
Q3: How can I achieve selective bromination on the aromatic ring of a methylquinoxaline?
For regioselective bromination of the aromatic ring, electrophilic aromatic substitution (EAS) conditions are necessary. This involves activating a bromine source to create a strong electrophile. Common methods include using N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄) or using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[3][4][9] The position of bromination on the benzene ring (C-5, C-6, C-7, or C-8) is directed by the activating/deactivating effects of the quinoxaline nitrogen atoms and the methyl group substituent.
Q4: What is the role of N-Bromosuccinimide (NBS) in these reactions?
NBS is a versatile reagent that can act as a source of bromine for both radical and electrophilic pathways.[10]
-
In radical bromination , NBS, in the presence of an initiator, provides a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂). This low concentration is critical for favoring substitution at the benzylic position over electrophilic attack on the aromatic ring.[2][8]
-
In electrophilic bromination , when used with a strong acid like H₂SO₄, NBS is protonated, which makes the bromine atom highly electrophilic and capable of attacking the aromatic ring.[4][11]
Q5: My reaction is producing a mixture of methyl- and ring-brominated products. How can I improve selectivity?
Simultaneous bromination at both sites indicates that both radical and electrophilic pathways are competing. To improve selectivity:
-
For Methyl Bromination: Ensure your non-polar solvent is anhydrous and free of acidic impurities. Use a reliable radical initiator and consider photochemical initiation (UV lamp) for cleaner reactions. Avoid overheating, which can sometimes promote side reactions.
-
For Ring Bromination: Ensure your acid catalyst is potent and used in sufficient quantity. Use a polar solvent if the procedure calls for it, and conduct the reaction in the dark to suppress the free-radical pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | 1. Inactive radical initiator (for methyl bromination).2. Insufficiently acidic conditions (for ring bromination).3. Low reaction temperature or insufficient reaction time.4. Impure or old NBS reagent. | 1. Use a fresh batch of AIBN or BPO. If using light, ensure the lamp is functional and close to the reaction vessel.2. Use concentrated H₂SO₄ or ensure your Lewis acid (e.g., FeBr₃) is anhydrous and active.3. Increase the temperature according to the protocol or extend the reaction time, monitoring by TLC.4. Recrystallize the NBS from water before use. |
| Formation of Dibromo- or Polybrominated Products | 1. Excess of brominating agent (NBS or Br₂).2. Prolonged reaction time after consumption of starting material. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent for monobromination.2. Monitor the reaction closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed. |
| Reaction yields primarily succinimide and unreacted starting material | 1. Presence of water in the reaction mixture, which can hydrolyze NBS.2. Inefficient initiation of the radical chain. | 1. Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Increase the amount of radical initiator slightly or switch to a different initiator (e.g., from BPO to AIBN). |
| Difficulty in Separating Product from Byproducts | 1. Similar polarity of the desired product, starting material, and byproducts (e.g., ring-brominated isomer).2. Succinimide byproduct co-precipitating with the product. | 1. Use column chromatography with a shallow solvent gradient for better separation. Consider using a different stationary phase or solvent system. HPLC can also be effective for separating isomers.[12][13]2. After the reaction, cool the mixture to precipitate the succinimide and remove it by filtration before work-up. The succinimide is more soluble in water than the product, so an aqueous wash can also help. |
Data Presentation: Comparison of Bromination Conditions
The following tables summarize typical conditions and expected outcomes for achieving regioselectivity. Note that yields are highly substrate-dependent.
Table 1: Selective Bromination of the Methyl Group (Benzylic Bromination) (Example Substrate: 2-Methylquinoxaline)
| Brominating Agent | Initiator | Solvent | Temp. | Time | Product | Approx. Yield | Reference(s) |
| NBS (1.1 eq) | AIBN (0.1 eq) | CCl₄ | Reflux | 4-6 h | 2-(Bromomethyl)quinoxaline | 70-85% | [6][7] |
| NBS (1.1 eq) | BPO (0.1 eq) | 1,2-Dichlorobenzene | 80 °C | 8 h | 2-(Bromomethyl)quinoxaline | ~90% | [5] |
| NBS (1.1 eq) | UV Light (250W) | CCl₄ | Reflux | 2-4 h | 2-(Bromomethyl)quinoxaline | 75-90% | [12] |
Table 2: Selective Bromination of the Aromatic Ring (Electrophilic Bromination) (Example Substrate: 2-Methylquinoxaline or similar activated systems)
| Brominating Agent | Acid/Catalyst | Solvent | Temp. | Time | Major Product(s) | Approx. Yield | Reference(s) |
| NBS (1.1 eq) | Conc. H₂SO₄ | H₂SO₄ | 60 °C | 2-3 h | Bromo-2-methylquinoxaline | 80-95% | [3][4] |
| Br₂ (1.1 eq) | FeBr₃ (cat.) | CH₂Cl₂ or neat | RT | 1-4 h | Bromo-2-methylquinoxaline | 70-90% | [9][14] |
| NBS (1.1 eq) | Acetic Acid | CH₃COOH | RT | 12-24 h | Bromo-2-methylquinoxaline* | Moderate | [11] |
*The exact position of bromination on the benzene ring (e.g., 6- or 7-position) depends on the directing effects of the substituents and the specific quinoxaline isomer.[15][16][17]
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)quinoxaline (Benzylic Bromination)
Materials:
-
2-Methylquinoxaline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Brine
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoxaline in anhydrous CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide floats on the surface.
-
Once the reaction is complete (usually 2-6 hours), cool the mixture to room temperature, then cool further in an ice bath.
-
Remove the succinimide byproduct by vacuum filtration and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous Na₂S₂O₃ solution (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Protocol 2: Synthesis of 6-Bromo-2-methylquinoxaline (Aromatic Ring Bromination)
Materials:
-
2-Methylquinoxaline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-methylquinoxaline to concentrated sulfuric acid.
-
Once the substrate is fully dissolved, add NBS portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Stir for 2-3 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% aqueous NaOH solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Logical workflow for selecting the bromination pathway.
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 4. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 6. 7-Bromo-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Predict the major products of bromination of the following compou... | Study Prep in Pearson+ [pearson.com]
- 9. fiveable.me [fiveable.me]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 2-Methylquinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Predict the major products of bromination of the following compou... | Study Prep in Pearson+ [pearson.com]
- 15. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Bromomethylquinoxalines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of bromomethylquinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for bromomethylquinoxalines?
Bromomethylquinoxalines are susceptible to several degradation pathways, primarily due to the reactive bromomethyl group and the quinoxaline core. The main degradation routes include:
-
Hydrolysis: The carbon-bromine bond is susceptible to cleavage by water, leading to the formation of hydroxymethylquinoxalines and hydrobromic acid. This can be accelerated by acidic or basic conditions.
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Oxidation: The quinoxaline ring and the methyl group can be oxidized, especially in the presence of oxidizing agents or atmospheric oxygen. This can lead to the formation of various oxidation byproducts, including quinoxaline- N-oxides and carboxylic acids.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinoxaline ring system, leading to a variety of photolytic products.[3]
-
Thermal Degradation: Elevated temperatures can cause decomposition of bromomethylquinoxalines.[4][5] The degradation pathway at high temperatures can be complex, potentially involving the loss of the bromo- and methyl- groups and fragmentation of the quinoxaline ring.
Q2: What are the typical signs of bromomethylquinoxaline degradation?
Degradation of bromomethylquinoxalines can be observed through several indicators:
-
Color Change: A noticeable change from a pale color to a darker yellow or brown hue can indicate the formation of degradation products.
-
Reduced Purity: Analysis using techniques like High-Performance Liquid Chromatography (HPLC) will show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.
-
Change in Physical State: In some cases, degradation, particularly through hydrolysis, can lead to the material becoming sticky or clumpy.
-
Decreased Biological Activity: If the bromomethylquinoxaline is a pharmacologically active compound, its degradation will likely lead to a reduction or loss of its intended biological effect.
Q3: How can I prevent the degradation of bromomethylquinoxalines during storage?
To minimize degradation during storage, consider the following precautions:
-
Storage Conditions: Store the compound in a cool, dry, and dark place. Refrigeration or freezing is often recommended.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Use amber vials or light-blocking containers to protect from photodegradation.
-
Moisture Control: Store in a desiccator to minimize hydrolysis.
Q4: What analytical techniques are best for studying the degradation of bromomethylquinoxalines?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products and for quantitative analysis.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products by providing mass information.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated degradation products.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical technique.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of bromomethylquinoxaline degradation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of the compound in solution | Unstable pH of the solvent. | Buffer the solution to a neutral pH. If the experiment requires acidic or basic conditions, consider running the reaction at a lower temperature.[1] |
| Presence of reactive impurities in the solvent. | Use high-purity, freshly opened solvents. | |
| Poor separation of degradation products in HPLC | Inappropriate column or mobile phase. | Optimize the HPLC method by trying different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradient elution, different pH). |
| Co-elution of peaks. | Adjust the gradient slope or the organic-to-aqueous ratio in the mobile phase. | |
| Inconsistent or irreproducible degradation results | Variation in experimental conditions. | Ensure strict control over temperature, light exposure, and concentration of reagents. |
| Purity of the starting material. | Verify the purity of the bromomethylquinoxaline before initiating the study. | |
| Mass spectrometry signal is weak or absent for degradation products | Low concentration of the degradant. | Concentrate the sample before injection. |
| Ion suppression from the matrix. | Dilute the sample or use a solid-phase extraction (SPE) cleanup step. | |
| Degradation product is not ionizable under the chosen conditions. | Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on bromomethylquinoxalines. These protocols are based on general guidelines for forced degradation studies.[3][13][14][15]
Protocol 1: Hydrolytic Degradation
Objective: To evaluate the stability of bromomethylquinoxalines in acidic, basic, and neutral aqueous conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the bromomethylquinoxaline in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.
Protocol 2: Oxidative Degradation
Objective: To assess the susceptibility of bromomethylquinoxalines to oxidation.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the bromomethylquinoxaline in a suitable solvent.
-
Oxidative Stress:
-
Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples by HPLC. If significant degradation is not observed, the study can be repeated at an elevated temperature (e.g., 60°C).
Protocol 3: Photolytic Degradation
Objective: To determine the photosensitivity of bromomethylquinoxalines.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid bromomethylquinoxaline in a shallow dish.
-
Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
-
Light Exposure:
-
Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[16]
-
Prepare control samples wrapped in aluminum foil to protect them from light.
-
-
Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution state samples by HPLC, comparing them to the dark controls.
Protocol 4: Thermal Degradation
Objective: To evaluate the stability of bromomethylquinoxalines at elevated temperatures.
Methodology:
-
Sample Preparation: Place the solid bromomethylquinoxaline in a vial.
-
Thermal Stress:
-
Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C, 100°C). The specific temperature may need to be determined based on the melting point and preliminary stability of the compound.
-
Withdraw samples at various time points (e.g., 1, 3, 5 days).
-
-
Analysis: At each time point, dissolve a known amount of the sample in a suitable solvent and analyze by HPLC to quantify the remaining parent compound and any degradation products.
Data Presentation
The quantitative data from the degradation studies should be summarized in tables for easy comparison. Below are template tables to be populated with experimental data.
Table 1: Summary of Forced Degradation Results for Bromomethylquinoxaline
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl (60°C) | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (60°C) | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 2 | ||
| 8 | |||
| 24 | |||
| Photolytic (Solid) | 24 | ||
| Thermal (80°C, Solid) | 24 |
Table 2: HPLC Method Parameters for Bromomethylquinoxaline and its Degradation Products
| Parameter | Value |
| Column | e.g., C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | e.g., Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection Wavelength | e.g., 254 nm |
| Column Temperature | e.g., 30°C |
| Injection Volume | e.g., 10 µL |
Visualizations
Degradation Pathways
Caption: Major degradation pathways of bromomethylquinoxalines.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Logical Relationship for Troubleshooting HPLC Separation
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Thermal degradation of a polyphenylquinoxaline in air and vacuum | Semantic Scholar [semanticscholar.org]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
- 16. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-(Bromomethyl)quinoxaline and 6-(bromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction to (Bromomethyl)quinoxaline Isomers
5-(Bromomethyl)quinoxaline and 6-(bromomethyl)quinoxaline are isomeric compounds that differ in the position of the bromomethyl substituent on the benzene ring of the quinoxaline core. This seemingly subtle structural difference can have a significant impact on the reactivity of the benzylic bromide, primarily due to the electronic influence of the pyrazine ring. The quinoxaline nucleus is known to be electron-deficient, which can affect the stability of reaction intermediates and transition states, thereby influencing reaction rates.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties are essential for designing and executing chemical reactions.
| Property | This compound | 6-(bromomethyl)quinoxaline |
| CAS Number | 131454-80-3 | 53967-21-8 |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol |
| Appearance | Solid | Solid |
| Purity (Typical) | ≥95% | Data not readily available |
| Storage Temperature | 2-8°C, Sealed in dry | Data not readily available |
Table 1. Physicochemical Properties of this compound and 6-(bromomethyl)quinoxaline.[1][2]
Comparative Reactivity Analysis
The reactivity of the bromomethyl group in these quinoxaline derivatives is predominantly governed by its susceptibility to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions (solvent, nucleophile, temperature) and the electronic and steric properties of the substrate.
Electronic Effects
The primary determinant of the difference in reactivity between the 5- and 6-isomers is the electronic influence of the nitrogen atoms in the pyrazine ring. The nitrogen atoms are electron-withdrawing, and their effect is transmitted through the aromatic system to the benzylic carbon of the bromomethyl group.
-
Inductive Effect: The nitrogen atoms exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring and influences the stability of charged intermediates.
-
Mesomeric Effect: The nitrogen atoms also have a lone pair of electrons, but their ability to donate electron density into the benzene ring (a +M effect) is generally weaker than their -I effect in the context of the entire heterocyclic system. The overall electronic character of the quinoxaline ring is electron-deficient.
In the case of This compound , the bromomethyl group is in closer proximity to the pyrazine ring compared to the 6-isomer. The electron-withdrawing effect of the nitrogen atoms is more pronounced at the C5 position. This would destabilize a potential carbocation intermediate in an S(_N)1 reaction, making this pathway less favorable. For an S(_N)2 reaction, the electron-withdrawing nature of the ring can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
For 6-(bromomethyl)quinoxaline , the bromomethyl group is further away from the nitrogen atoms. The electron-withdrawing influence is attenuated at the C6 position. This could lead to a relatively more stable carbocation intermediate compared to the 5-isomer, potentially favoring an S(_N)1 pathway under appropriate conditions. In an S(_N)2 reaction, the electrophilicity of the benzylic carbon might be slightly less pronounced than in the 5-isomer.
A Hammett plot analysis , a tool used to study the effect of substituents on the reactivity of aromatic compounds, would be invaluable for a quantitative comparison.[1] In the absence of such specific data for these isomers, we can infer that the electronic differences will lead to distinct reactivity profiles.
Steric Effects
Steric hindrance is unlikely to be a major differentiating factor between the two isomers for reactions at the bromomethyl group, as the substituent is attached to the periphery of the quinoxaline core.
Experimental Protocols
While direct comparative studies are lacking, the following are representative protocols for nucleophilic substitution reactions involving bromomethyl-substituted aromatic compounds. These can be adapted for both this compound and 6-(bromomethyl)quinoxaline.
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a typical procedure for the reaction of a (bromomethyl)quinoxaline with a primary or secondary amine.
Materials:
-
This compound or 6-(bromomethyl)quinoxaline (1.0 mmol)
-
Amine (e.g., piperidine, morpholine) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (CH₃CN) (10 mL)
Procedure:
-
To a solution of the (bromomethyl)quinoxaline in acetonitrile, add the amine and potassium carbonate.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
General Protocol for Ether Synthesis (Williamson Ether Synthesis)
This protocol outlines the synthesis of an ether from a (bromomethyl)quinoxaline and a phenol or alcohol.
Materials:
-
This compound or 6-(bromomethyl)quinoxaline (1.0 mmol)
-
Phenol or alcohol (1.1 mmol)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the phenol or alcohol dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of the (bromomethyl)quinoxaline in DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms of nucleophilic substitution reactions relevant to the reactivity of (bromomethyl)quinoxalines.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-substituted quinoxalines is a cornerstone in the development of novel therapeutic agents, owing to the diverse pharmacological activities associated with this scaffold. The selection of appropriate reagents and synthetic methodologies is critical for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of alternative reagents and protocols for the synthesis of 5-substituted quinoxalines, supported by experimental data to inform your research and development endeavors.
Comparison of Synthetic Methodologies
The synthesis of 5-substituted quinoxalines typically involves the condensation of a 4-substituted-ortho-phenylenediamine with a 1,2-dicarbonyl compound. However, numerous alternative reagents and energy sources have been developed to improve efficiency and align with the principles of green chemistry. Below is a comparative summary of key methodologies.
| Synthesis Method | Reagent/Catalyst System | Key Advantages | Typical Reaction Conditions | Yield (%) |
| Classical Condensation | Acetic Acid in Ethanol | Simple, well-established, readily available reagents. | Reflux, 2-4 hours | 70-85 |
| Microwave-Assisted | Iodine in Ethanol/Water or Acidic Alumina (solvent-free) | Rapid reaction times, often higher yields, reduced solvent usage.[1] | 50-160°C, 3-5 minutes | 80-97[1][2] |
| Heterogeneous Catalysis | Alumina-Supported Heteropolyoxometalates | Catalyst is easily recoverable and reusable, mild reaction conditions (room temp).[1] | Room Temperature, 2 hours | ~92[1] |
| Metal-Free Catalysis | Iodine and TBHP in DMSO | Avoids potentially toxic and expensive metal catalysts.[3] | 80-100°C, hours | 31-99[3] |
| Ultrasound-Assisted | Catalyst-free in water | Energy-efficient, environmentally friendly, short reaction times.[3] | Ambient Temperature, minutes | 87-99[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Classical Condensation for 5-Nitro-2,3-diphenylquinoxaline
This traditional method relies on the acid-catalyzed condensation of 4-nitro-o-phenylenediamine with benzil.
Materials:
-
4-nitro-o-phenylenediamine (1.0 mmol)
-
Benzil (1.0 mmol)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
Dissolve 4-nitro-o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. A yield of 97% has been reported for the synthesis of 5-nitroquinoxaline using a similar method.[2]
Protocol 2: Microwave-Assisted Synthesis of a 5-Substituted Quinoxaline
This protocol utilizes microwave irradiation for a rapid and efficient synthesis, often in the absence of a solvent.
Materials:
-
4-substituted-o-phenylenediamine (1.1 mmol)
-
Benzil (1.0 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix the 4-substituted-o-phenylenediamine and benzil with acidic alumina.[1]
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes at a suitable power level.[1]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and remove the alumina by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 3: Metal-Free Synthesis of a 5-Substituted Quinoxaline from an α-Hydroxy Ketone
This method avoids the use of metal catalysts and utilizes an α-hydroxy ketone as a precursor to the 1,2-dicarbonyl compound.[3]
Materials:
-
4-substituted-o-phenylenediamine (1.0 mmol)
-
α-Hydroxy Ketone (e.g., Benzoin) (1.0 mmol)
-
Iodine (I₂) (20 mol%)[3]
-
Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
Combine the 4-substituted-o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.
-
Add DMSO to the mixture.
-
Heat the reaction at 100°C and monitor its progress by TLC.[3]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Yields for this type of reaction are reported to be in the range of 78-99%.[3]
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the fundamental reaction mechanism.
Caption: A generalized workflow for the synthesis of 5-substituted quinoxalines.
Caption: The reaction mechanism for the classical synthesis of quinoxalines.
Caption: Principles of green chemistry applied to quinoxaline synthesis.
References
A Comparative Guide to the Biological Activity of 5-(Bromomethyl)quinoxaline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the biological performance of quinoxaline derivatives, with a particular focus on the influence of bromomethyl and other substitutions on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to facilitate further research and development.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often attributed to the inhibition of protein kinases and induction of apoptosis. The substitution pattern on the quinoxaline ring plays a crucial role in determining their cytotoxic efficacy.
Comparative in vitro Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-substituted Quinoxalines | |||
| 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline | A549 (Lung) | Not explicitly stated, but showed potent activity | [1] |
| Compound 4m (a bromo-substituted quinoxaline) | A549 (Lung) | 9.32 ± 1.56 | [1] |
| Compound 4b (a bromo-substituted quinoxaline) | A549 (Lung) | 11.98 ± 2.59 | [1] |
| Benzo[g]quinoxaline derivative 9 (dibromo substituted) | MCF-7 (Breast) | 8.84 | [2] |
| Compound 5a (methoxy and bromo substituted) | MCF-7 (Breast) | 10.78 ± 0.892 | [3] |
| Compound 5b (dibromo substituted) | MCF-7 (Breast) | 29.7 ± 2.73 | [3] |
| Other Quinoxaline Derivatives | |||
| Compound VIIIc | HCT116 (Colon) | 2.5 | [4] |
| Compound VIIIc | MCF-7 (Breast) | 9 | [4] |
| Compound XVa | HCT116 (Colon) | 4.4 | [4] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [4] |
| Compound 11 (chloro-substituted) | HCT116 (Colon) | 2.5 | [5] |
| Compound 11 (chloro-substituted) | MCF-7 (Breast) | 9 | [5] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 2.01 | [2] |
| 5-Fluorouracil (Reference Drug) | A549 (Lung) | 4.89 ± 0.20 | [1] |
Studies have indicated that the introduction of bromo groups into the quinoxaline skeleton can enhance anticancer activity against lung cancer cells.[1] For instance, compound 4m exhibited potent inhibitory activity against A549 cells and was found to induce apoptosis through mitochondrial and caspase-3-dependent pathways.[1]
Experimental Protocols
The in vitro cytotoxicity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4]
Signaling Pathway
Caption: Apoptosis induction by bromo-substituted quinoxaline derivatives.
Antimicrobial Activity
Quinoxaline derivatives have shown promising activity against a range of pathogenic bacteria and fungi. The nature and position of substituents on the quinoxaline ring significantly influence their antimicrobial spectrum and potency.
Comparative in vitro Antimicrobial Activity of Quinoxaline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivatives | |||
| Compound 2d | Escherichia coli | 8 | [6] |
| Compound 3c | Escherichia coli | 8 | [6] |
| Compound 2d | Bacillus subtilis | 16 | [6] |
| Compound 3c | Bacillus subtilis | 16 | [6] |
| Compound 4 | Bacillus subtilis | 16 | [6] |
| Compound 6a | Bacillus subtilis | 16 | [6] |
| Pentacyclic compound 10 | Candida albicans | 16 | [6] |
| Pentacyclic compound 10 | Aspergillus flavus | 16 | [6] |
| A specific quinoxaline derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [7] |
| Ciprofloxacin (Reference Drug) | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | |
| Greseofulvin (Reference Drug) | C. albicans, A. niger, A. clavatus | - | [8] |
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7][8]
This method provides a qualitative assessment of antimicrobial activity.
-
Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Certain quinoxaline derivatives have demonstrated potent anti-inflammatory effects, often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Comparative in vivo Anti-inflammatory Activity
The anti-inflammatory activity of quinoxaline derivatives can be assessed using the carrageenan-induced paw edema model in rats.
| Compound/Derivative | Animal Model | Assay | Result | Reference |
| Compound 7b | Rats | Carrageenan-induced paw edema | 41% inhibition of edema | [9] |
| Indomethacin (Reference) | Rats | Carrageenan-induced paw edema | 47% inhibition of edema | [9] |
| Compounds 3, 11, 14d, 17e | Rats | Carrageenan-induced paw edema | 46-54% reduction in edema | [10] |
Experimental Protocols
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds or the standard drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[9][10]
Signaling Pathway
Caption: Inhibition of the COX pathway by quinoxaline derivatives.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ripublication.com [ripublication.com]
- 9. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results for Quinoxaline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of recently synthesized quinoxaline derivatives. It includes a detailed examination of their anticancer and antimicrobial properties, supported by experimental data and comprehensive protocols to facilitate the cross-validation of research findings.
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[2][3][4] The therapeutic potential of these compounds is largely attributed to the ability of the quinoxaline nucleus to interact with various biological targets.[2] This guide focuses on the comparative analysis of two novel quinoxaline derivatives, highlighting their efficacy in anticancer and antimicrobial assays.
Comparative Analysis of Biological Activity
To illustrate the therapeutic potential of the quinoxaline scaffold, this guide presents a comparative analysis of two recently developed derivatives, designated as Compound A (an anticancer agent) and Compound B (an antimicrobial agent). The following tables summarize their biological activities based on data from recent studies.
Anticancer Activity
The cytotoxic effects of Compound A and a reference drug, Doxorubicin, were evaluated against three human cancer cell lines: colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).[5]
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound A (VIIIc) | 2.5 | 9.8 | - |
| Doxorubicin | 0.42 | 0.51 | 0.46 |
| Data sourced from El Newahie et al. (2019).[5] |
Compound A (VIIIc) demonstrated notable activity against the HCT116 cell line.[5] Further studies revealed that this compound induces cell cycle arrest at the G2/M phase, suggesting its potential as an apoptotic inducer.[5]
Antimicrobial Activity
The antimicrobial efficacy of Compound B was assessed against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible growth, was determined.[6]
| Microbial Strain | Compound B (2d) MIC (µg/mL) | Compound B (3c) MIC (µg/mL) | Gentamycin MIC (µg/mL) | Ketoconazole MIC (µg/mL) |
| Escherichia coli | 8 | 8 | - | - |
| Bacillus subtilis | 16 | 16 | - | - |
| Candida albicans | - | - | - | 16 (Compound 10) |
| Aspergillus flavus | - | - | - | 16 (Compound 10) |
| Data sourced from Mekky et al. (2019).[6] |
Compounds 2d and 3c, representing Compound B, exhibited potent antibacterial activity against Escherichia coli.[6] Another derivative from the same study, compound 10, showed significant antifungal activity.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[1]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: Serial dilutions of the quinoxaline derivatives are prepared in the culture medium. The existing medium is replaced with 100 µL of the medium containing different concentrations of the compounds.[1]
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to a vehicle control to determine the IC50 value.[1]
Broth Microdilution Method for Antimicrobial Activity
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of the quinoxaline derivatives.[7]
-
Compound Preparation: A two-fold serial dilution of the quinoxaline compound is performed in Mueller-Hinton Broth (MHB) across the wells of a 96-well plate.[7]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Inoculation: 100 µL of the diluted bacterial inoculum is added to each well containing the compound.[7]
-
Incubation: The plate is covered and incubated at 35°C ± 2°C for 16-20 hours.[7]
-
Reading Results: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[7]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
References
Comparative Efficacy of 5-(Bromomethyl)quinoxaline and Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 5-(Bromomethyl)quinoxaline with other established alkylating agents. This document synthesizes available experimental data, details relevant experimental methodologies, and visualizes key cellular pathways to facilitate informed decisions in anticancer drug research.
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular DNA, which ultimately leads to cell cycle arrest and apoptosis.[1] While classic alkylating agents like cyclophosphamide and melphalan have been in clinical use for decades, the quest for more potent and selective compounds continues. Quinoxaline derivatives have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including significant anticancer effects.[2][3][4] this compound, with its reactive bromomethyl group, is structurally poised to act as a DNA alkylating agent. This guide aims to provide a comparative perspective on its potential efficacy.
Comparative Cytotoxicity of Alkylating Agents
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activity of various alkylating agents against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
Table 1: IC50 Values of Common Alkylating Agents
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Melphalan | RPMI-8226 (Multiple Myeloma) | 8.9 |
| HL-60 (Promyelocytic Leukemia) | 3.78 | |
| THP-1 (Acute Monocytic Leukemia) | 6.26 | |
| Cyclophosphamide (4-HC) | U87 (Glioblastoma) | 15.67 ± 0.58 |
| T98 (Glioblastoma) | 19.92 ± 1.0 | |
| Cisplatin | MKN 45 (Gastric Adenocarcinoma) | 2.67 |
Table 2: IC50 Values of Selected Quinoxaline Derivatives
| Quinoxaline Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 |
| Compound 12 (a novel quinoxaline derivative) | A549 (Lung Carcinoma) | 0.19 |
| HCT116 (Colon Carcinoma) | 0.51 | |
| MCF-7 (Breast Adenocarcinoma) | 0.23 | |
| 2,3-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione | Sarcoma Cell Lines | Highly Active (Qualitative)[5] |
| Quinoxaline-mustard conjugate | Various Cancer Cell Lines | More active than Chlorambucil (Qualitative)[1] |
Mechanisms of Action and Signaling Pathways
Alkylating agents primarily induce cytotoxicity by damaging DNA. This damage triggers a complex cellular response, often culminating in apoptosis. Quinoxaline derivatives, however, have been shown to exert their anticancer effects through a variety of mechanisms beyond simple DNA alkylation.
General DNA Damage Response Pathway
The following diagram illustrates the general signaling cascade initiated by DNA alkylation, leading to p53-dependent apoptosis.
Upon DNA alkylation, sensor proteins like ATM and ATR are activated, leading to the phosphorylation and stabilization of the tumor suppressor protein p53.[6][7] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21), DNA repair (e.g., GADD45), and apoptosis (e.g., Bax).[8][9][10] If the DNA damage is too severe to be repaired, the apoptotic cascade is initiated.
Diverse Mechanisms of Quinoxaline Derivatives
Quinoxaline-based compounds have been shown to induce cancer cell death through multiple pathways, as depicted below.
In addition to direct DNA alkylation, various quinoxaline derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[11][12] Others have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[13] Furthermore, many quinoxaline-based compounds act as inhibitors of protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer.[2] These diverse mechanisms of action make quinoxaline derivatives attractive candidates for further development as anticancer agents.
Experimental Protocols
To facilitate the comparative evaluation of this compound and other alkylating agents, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, cisplatin, etc.) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Workflow:
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Embedding: Mix a suspension of single cells with low melting point agarose and spread a thin layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters such as tail length and tail moment.[14][15]
Conclusion
While direct comparative efficacy data for this compound is currently limited, its chemical structure and the potent anticancer activity of related bromo-substituted quinoxaline derivatives strongly suggest its potential as a DNA alkylating agent.[5][16] The diverse mechanisms of action exhibited by the broader class of quinoxaline compounds, including inhibition of key cellular processes like DNA replication, cell division, and signal transduction, make them a versatile scaffold for the development of novel anticancer therapeutics.[11][13][17] The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and its comparison with established alkylating agents, which will be crucial in elucidating its therapeutic potential. Further investigation into its specific molecular targets and signaling pathways will undoubtedly pave the way for its rational development as a next-generation anticancer drug.
References
- 1. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline- N-Mustard Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones [mdpi.com]
- 6. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of 5-(Bromomethyl)quinoxaline
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 5-(Bromomethyl)quinoxaline, a key intermediate in various synthetic pathways. By presenting expected data alongside detailed experimental protocols, this document serves as a practical resource for confirming the successful synthesis of the target molecule and distinguishing it from potential side products or isomers.
The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry. The introduction of a reactive bromomethyl group at the 5-position provides a handle for further molecular elaboration. However, the regiochemistry of this substitution is crucial and requires rigorous spectroscopic verification. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the definitive structural analysis of this compound.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound. For comparative purposes, we will contrast these expected values with those of a closely related isomer, 6-(Bromomethyl)quinoxaline, and the parent quinoxaline molecule. This comparison highlights the key spectral features that allow for the unequivocal identification of the 5-substituted product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is particularly informative for distinguishing between the 5- and 6-isomers. The protons on the benzene portion of the quinoxaline ring will exhibit distinct splitting patterns and chemical shifts depending on the position of the bromomethyl substituent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The chemical shift of the bromomethyl carbon and the carbons of the quinoxaline core will be characteristic of the 5-substituted isomer.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Quinoxaline | Expected this compound | Expected 6-(Bromomethyl)quinoxaline | Key Differentiating Features |
| H-2, H-3 | ~8.8 (s) | ~8.9 (d, J ≈ 1.5 Hz), ~8.8 (d, J ≈ 1.5 Hz) | ~8.8 (s) | In the 5-isomer, H-3 may show a small coupling to H-8. |
| H-5 | ~8.1 (dd) | - | ~8.2 (d, J ≈ 1.5 Hz) | Absence of H-5 signal in the 5-isomer. |
| H-6 | ~7.7 (m) | ~7.8 (d, J ≈ 7.5 Hz) | - | Absence of H-6 signal in the 6-isomer. |
| H-7 | ~7.7 (m) | ~7.6 (t, J ≈ 7.5 Hz) | ~7.7 (dd, J ≈ 8.5, 1.5 Hz) | Different splitting patterns for H-7. |
| H-8 | ~8.1 (dd) | ~8.1 (d, J ≈ 7.5 Hz) | ~8.1 (d, J ≈ 8.5 Hz) | Different splitting patterns for H-8. |
| -CH₂Br | - | ~4.9 (s) | ~4.8 (s) | Presence of a singlet around 4.8-4.9 ppm. |
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Quinoxaline | Expected this compound | Expected 6-(Bromomethyl)quinoxaline | Key Differentiating Features |
| C-2, C-3 | ~145.2 | ~145.5, ~145.0 | ~145.3 | Minor shifts in the pyrazine ring carbons. |
| C-4a | ~141.2 | ~141.0 | ~141.5 | |
| C-5 | ~129.4 | ~135.0 (quaternary) | ~128.0 | Significant downfield shift and quaternization of C-5 in the 5-isomer. |
| C-6 | ~129.6 | ~128.5 | ~136.0 (quaternary) | Significant downfield shift and quaternization of C-6 in the 6-isomer. |
| C-7 | ~129.6 | ~130.0 | ~129.0 | |
| C-8 | ~129.4 | ~127.0 | ~130.5 | |
| C-8a | ~141.2 | ~140.8 | ~141.0 | |
| -CH₂Br | - | ~32.0 | ~31.5 | Presence of a signal around 31-32 ppm. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the structure. For this compound, a key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 3: Expected Mass Spectrometry Data
| Analysis | Expected Results for this compound |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 222.07 g/mol |
| High-Resolution MS (HRMS) | Calculated for [M+H]⁺: 222.9869, Found: within ± 5 ppm |
| Key Fragmentation Pathways | Loss of Br radical to give [M-Br]⁺ at m/z 143. Loss of HBr to give [M-HBr]⁺ at m/z 142. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the key vibrations will be those associated with the quinoxaline ring and the C-Br bond.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C=N stretching (in-ring) | 1620-1580 |
| C=C stretching (aromatic) | 1500-1400 |
| C-H bending (out-of-plane) | 900-675 |
| C-Br stretching | 650-550 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 0 to 200 ppm.
-
A pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds are recommended.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to m/z 50-500.
-
Ensure the instrument is calibrated to achieve high mass accuracy.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan before acquiring the sample spectrum.
-
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the logical flow of the spectroscopic analysis to confirm the structure of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical process for the structural confirmation of this compound using spectroscopic data.
By following the detailed protocols and comparing the acquired data with the expected values presented in this guide, researchers can confidently confirm the structure of their synthesized this compound product. This rigorous analytical approach is essential for ensuring the quality and reliability of chemical intermediates used in drug discovery and development.
Purity Assessment of Synthesized 5-(Bromomethyl)quinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-(Bromomethyl)quinoxaline, a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. This document outlines detailed experimental protocols, presents comparative data with alternative bromomethylated heterocyclic reagents, and utilizes visualizations to clarify workflows and signaling pathways where these compounds are relevant.
Introduction to this compound and its Alternatives
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a quinoxaline methyl group onto a target molecule. This moiety is a common scaffold in a variety of biologically active compounds. However, the purity of this reagent can significantly impact the yield and purity of the final product, introducing potential impurities into drug candidates.
This guide compares the purity assessment of this compound with two common alternative bromomethylated heterocyclic reagents: 2-(Bromomethyl)pyridine and 2-(Bromomethyl)benzothiazole. These compounds are also frequently used as alkylating agents in the synthesis of complex organic molecules, including kinase inhibitors.
Comparative Purity Analysis
The purity of synthesized this compound and its alternatives is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
Table 1: Quantitative Purity Comparison of Bromomethylated Heterocycles
| Compound | Stated Purity (%) | Typical Purity by HPLC (%) | Potential Impurities |
| This compound | 95 - 97[1] | > 98 (achievable with purification) | 5-Methylquinoxaline, 5-(Dibromomethyl)quinoxaline, residual solvents |
| 2-(Bromomethyl)pyridine | 98 | > 99 (as hydrobromide salt) | 2-Methylpyridine, 2,6-Bis(bromomethyl)pyridine, residual solvents |
| 2-(Bromomethyl)benzothiazole | Not specified | > 97 | 2-Methylbenzothiazole, oxidation byproducts, residual solvents |
Note: The "Typical Purity by HPLC" is an estimated value based on achievable purity levels for analogous compounds after standard purification techniques, as specific batch data for all compounds was not publicly available.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurate and reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is a general method adaptable for the purity analysis of this compound and its alternatives.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in acetonitrile to a concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: The purity is calculated using the area normalization method from the resulting chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is used to confirm the structure of the synthesized compound and to identify any structurally related impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the expected structure. Impurities may be identified by the presence of unexpected signals.
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is used to confirm the molecular weight of the synthesized compound and to help identify impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the expected compound. The isotopic pattern for bromine-containing compounds (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.
Visualizing the Workflow and Application
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and purity assessment of this compound and its alternatives.
Signaling Pathway Context: Kinase Inhibition
Bromomethylated heterocycles like this compound are often used to synthesize inhibitors of protein kinases, which are key targets in cancer therapy. The diagram below illustrates a simplified signaling pathway where a kinase inhibitor developed using such a reagent might act.
Conclusion
The purity of this compound and its alternatives is critical for the successful synthesis of high-quality, biologically active molecules. This guide provides a framework for the robust assessment of purity using standard analytical techniques. While supplier specifications provide a baseline, independent verification through HPLC, NMR, and MS is essential for researchers in drug discovery and development to ensure the reliability and reproducibility of their results. The provided protocols and workflows serve as a valuable resource for implementing a comprehensive purity assessment strategy.
References
Comparative Analysis of Quinoxaline Derivatives Synthesized from 5-(Bromomethyl)quinoxaline: In Vitro and In Vivo Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of quinoxaline derivatives synthesized from the versatile starting material, 5-(Bromomethyl)quinoxaline. The following sections present a detailed analysis of their performance in both laboratory (in vitro) and animal (in vivo) studies, supported by experimental data and detailed methodologies. This objective comparison is intended to aid researchers in the evaluation and selection of promising lead compounds for further development.
Data Presentation: A Comparative Overview
The anticancer potential of various quinoxaline derivatives is summarized below. While in vitro data is available for bromo-substituted quinoxalines, the in vivo data presented is for representative quinoxaline compounds to illustrate their potential therapeutic efficacy.
Table 1: In Vitro Cytotoxicity of Bromo-Substituted Quinoxaline Derivatives Against A549 Human Non-Small-Cell Lung Cancer Cells
| Compound ID | Structure | IC50 (µM) ± SD | Reference Compound (5-Fluorouracil) IC50 (µM) ± SD |
| 4b | 6-Bromo-2,3-bis[(E)-2-(4-methoxyphenyl)vinyl]quinoxaline | 11.98 ± 2.59 | 4.89 ± 0.20 |
| 4m | 6-Bromo-2,3-bis[(E)-2-(4-(dimethylamino)phenyl)vinyl]quinoxaline | 9.32 ± 1.56 | 4.89 ± 0.20 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. SD: Standard Deviation.
Table 2: In Vivo Antitumor Efficacy of a Representative Quinoxaline Derivative (Compound IV) in an Ehrlich Solid Tumor Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Compound IV | 10 mg/kg | 75.3 | 68.9 |
| Doxorubicin | 2.5 mg/kg | 55.1 | 49.8 |
| Control (Saline) | - | 0 | 0 |
Note: The data for Compound IV is representative of preclinical outcomes for promising quinoxaline-based drug candidates.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Human non-small-cell lung cancer cells (A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by the test compounds.
-
Cell Treatment: A549 cells are treated with the quinoxaline derivatives at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: A549 cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: A549 human lung cancer cells (5 x 10⁶ cells) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Treatment: When the tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment and control groups. The test compounds are administered intraperitoneally at a specified dosage and schedule.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the proposed signaling pathway through which these quinoxaline derivatives exert their anticancer effects.
Caption: Experimental workflow from synthesis to in vivo evaluation.
Studies have shown that bromo-substituted quinoxaline derivatives induce apoptosis in cancer cells through a mitochondrial- and caspase-3-dependent pathway.[2] Further investigation into a representative quinoxaline compound (IV) revealed the upregulation of pro-apoptotic proteins p53, caspase-8, and caspase-3, along with the downregulation of the anti-apoptotic protein Bcl-2.[3][4]
Caption: Proposed mitochondrial-mediated apoptotic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
A Comparative Guide to the Synthesis of 5-(Bromomethyl)quinoxaline for Researchers and Drug Development Professionals
An objective analysis of established and novel synthetic methodologies for the preparation of the versatile building block, 5-(Bromomethyl)quinoxaline, is presented. This guide provides a comparative overview of reaction parameters, yields, and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific applications.
The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The functionalized derivative, this compound, serves as a key intermediate for the synthesis of various pharmacologically active compounds, making its efficient and reliable synthesis a topic of significant interest. This guide outlines and compares two primary synthetic approaches to this valuable compound, starting from the synthesis of the precursor 5-methylquinoxaline.
Synthetic Strategies: An Overview
The preparation of this compound is typically achieved through a two-step process:
-
Synthesis of 5-Methylquinoxaline: This precursor is most commonly synthesized via the condensation of a suitable ortho-phenylenediamine with a 1,2-dicarbonyl compound.
-
Benzylic Bromination of 5-Methylquinoxaline: The methyl group at the 5-position is then selectively brominated to yield the target compound.
This guide will delve into the specifics of each step, presenting established and alternative methods with a focus on reaction conditions and reported yields.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of 5-methylquinoxaline and its subsequent conversion to this compound. It is important to note that a specific, detailed protocol for the direct synthesis of this compound is not widely available in the reviewed literature. Therefore, a well-established protocol for the analogous benzylic bromination of 5-methylquinoline is presented as a representative method.
| Reaction Step | Method | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |
| Synthesis of 5-Methylquinoxaline | Condensation | 2,3-Diaminotoluene, Glyoxal | Sulfated Polyborate, Ethyl Acetate | Not specified | Not specified | [1] |
| Benzylic Bromination (Analogous) | Radical Bromination | 5-Methylquinoline | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄) | Reflux, Light Irradiation | Variable | [2] |
Experimental Protocols
Method 1: Synthesis of 5-Methylquinoxaline via Condensation
This established method involves the reaction of an ortho-diamine with a dicarbonyl compound.
Procedure:
-
Combine 2,3-diaminotoluene (2.0 mmol) and the dicarbonyl compound (e.g., glyoxal, 2.0 mmol)[1].
-
Add a catalytic amount of sulfated polyborate (10 wt%)[1].
-
The reaction mixture is then worked up by filtration or extraction with ethyl acetate[1].
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate:petroleum ether mobile phase[1].
Method 2: Synthesis of this compound via Radical Bromination (Analogous Procedure)
This protocol details the benzylic bromination of 5-methylquinoline, a close structural analog of 5-methylquinoxaline. This method is expected to be readily adaptable for the target synthesis.
Procedure:
-
In a round-bottom flask, dissolve 5-methylquinoline in carbon tetrachloride (CCl₄)[2].
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN)[2].
-
Heat the mixture to reflux while irradiating with a light source (e.g., a sunlamp) to initiate the radical reaction[2].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed[2].
-
Cool the reaction mixture to room temperature[2].
-
Filter off the succinimide byproduct[2].
-
Wash the filtrate with water and brine[2].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
-
Purify the crude product by crystallization or column chromatography to obtain the desired (bromomethyl)quinoline product[2].
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
Caption: Synthesis of 5-Methylquinoxaline.
Caption: Benzylic Bromination of 5-Methylquinoxaline.
Conclusion
The synthesis of this compound is a critical step for the development of novel quinoxaline-based therapeutics. While a direct, well-documented one-pot synthesis is not readily found, a two-step approach involving the initial formation of 5-methylquinoxaline followed by a radical-mediated benzylic bromination appears to be the most viable strategy. The provided protocols, including an analogous method for the key bromination step, offer a solid foundation for researchers to produce this important building block. Further optimization of the bromination step specifically for 5-methylquinoxaline could lead to improved yields and purity, enhancing the overall efficiency of the synthetic sequence.
References
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)quinoxaline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the field of drug development, the safe handling and disposal of chemical reagents is a critical aspect of laboratory operations and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(Bromomethyl)quinoxaline, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is essential for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to handle the compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles and a face shield, and a laboratory coat. All manipulations of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful dust or vapors.
Hazard and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of in standard laboratory trash or washed down the drain.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Designate a specific, leak-proof, and sealable container for the collection of this compound waste.
-
Clearly label the container as "Hazardous Waste: Halogenated Organic Compounds."
-
Specify "this compound" on the label, along with its approximate concentration if in solution. It is good practice to maintain a list of all constituents within the waste container.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Pay special attention to incompatibilities. Avoid mixing with strong oxidizing agents.
-
-
Interim Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should have secondary containment to mitigate any potential leaks.
-
-
Final Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by your EHS office or a licensed hazardous waste disposal contractor.
-
Ensure all necessary paperwork, including a waste manifest and a copy of the Safety Data Sheet (SDS), is completed and provided to the disposal company.
-
Spill Management:
In the event of a small spill of solid this compound:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Prevent the spread of the spilled material.
-
Cleanup: Carefully sweep up the solid material, avoiding the generation of dust. For any remaining residue, gently wipe the area with a suitable solvent (such as ethanol or acetone) and an absorbent material.
-
Collect and Dispose: Place all contaminated materials, including the absorbent pads and any contaminated PPE, into the designated halogenated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Personal protective equipment for handling 5-(Bromomethyl)quinoxaline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5-(Bromomethyl)quinoxaline. Due to its hazardous properties, adherence to these procedures is essential for personal safety and regulatory compliance.
This compound is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation. Proper personal protective equipment and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense when handling this compound. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for short-term protection. For prolonged contact, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves before use and dispose of them as contaminated waste after handling.[1][2] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is recommended. Cotton clothing should be worn underneath.[3] |
| Feet | Closed-Toe Shoes | Shoes must completely cover the foot. Perforated shoes or sandals are not permitted in the laboratory.[3] |
| Respiratory | Respirator (if required) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls, such as a chemical fume hood, are insufficient to control exposure to dust or aerosols.[1][4] This requires enrollment in a respiratory protection program. |
Operational Plan: Safe Handling Procedure
All handling of this compound must be conducted in a designated area with proper engineering controls.
Preparation:
-
Ensure you are wearing all the required PPE as detailed in the table above.
-
Conduct all work within a properly functioning chemical fume hood.[3]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary glassware, reagents, and equipment in the fume hood before you begin.
Handling:
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to avoid generating dust.
-
Transferring: Use a spatula to transfer the solid. Avoid creating dust. If transferring to a flask with a narrow neck, use a powder funnel.
-
Dissolving: Add the solvent to the solid slowly to prevent splashing. If the dissolution is exothermic, cool the vessel as needed.
In Case of a Spill:
-
Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[5] Collect the contaminated material into a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, evacuate the laboratory immediately and alert your institution's environmental health and safety department.[3]
Disposal Plan: Waste Management
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and ensure workplace safety.
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials, must be collected in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with non-halogenated waste streams.[6]
Container Management:
-
Keep waste containers securely closed except when adding waste.[3]
-
Store waste containers in a designated, well-ventilated waste accumulation area, preferably within secondary containment.[6]
-
Do not discharge any waste containing this chemical into drains or the environment.[3][4]
Decontamination of Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the glassware can be washed with soap and water.
Experimental Protocols
Purity Assessment via Thin-Layer Chromatography (TLC):
This protocol can be used to quickly assess the purity of this compound and check for potential degradation.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate (e.g., 4:1 v/v), may be effective. The exact ratio might require optimization.
-
Procedure:
-
Dissolve a small amount of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: A single spot suggests high purity, while the presence of multiple spots indicates impurities or degradation products.[7]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
